molecular formula C10H9NO2 B1301003 Methyl (4-cyanophenyl)acetate CAS No. 52798-01-3

Methyl (4-cyanophenyl)acetate

Cat. No.: B1301003
CAS No.: 52798-01-3
M. Wt: 175.18 g/mol
InChI Key: OHTZXQYRHDVXLJ-UHFFFAOYSA-N
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Description

Methyl (4-cyanophenyl)acetate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (4-cyanophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-cyanophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTZXQYRHDVXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363741
Record name Methyl (4-cyanophenyl)acetate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52798-01-3
Record name Methyl (4-cyanophenyl)acetate
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Record name Methyl (4-cyanophenyl)acetate
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Foundational & Exploratory

Technical Monograph: Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 52798-01-3 Formula:


Molecular Weight:  175.18  g/mol [1][2]

Executive Summary

Methyl (4-cyanophenyl)acetate is a bifunctional aromatic building block characterized by two distinct electrophilic centers: a nitrile group at the para-position and a methyl ester separated from the ring by a methylene spacer.[3] This structural configuration confers unique reactivity, specifically the enhanced acidity of the


-methylene protons, making it a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), GABAA receptor ligands, and isoquinoline-based alkaloids.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and divergent reactivity profiles, designed for researchers requiring high-purity functionalization of phenylacetic acid derivatives.

Physicochemical Profile

Data Integrity Note: Several commercial databases erroneously list the melting point of this compound at 221°C, which corresponds to its structural analog, Methyl 4-cyanobenzoate. Based on the parent acid (4-cyanophenylacetic acid, MP ~152°C) and the loss of intermolecular hydrogen bonding upon esterification, the actual melting point is significantly lower. Researchers should anticipate a low-melting solid or viscous oil depending on purity and ambient temperature.

PropertyValue / DescriptionContextual Note
Appearance Off-white solid or pale yellow oilPhase depends heavily on purity and ambient temp.
Density

(Predicted)
Typical for halogen-free aromatic esters.
Boiling Point

(760 mmHg)
High boiling point requires vacuum distillation for purification.
Solubility Soluble in EtOAc, DCM, MeOH, DMSOHydrophobic ester tail limits aqueous solubility.[3]
pKa (

-CH)
~22 (Estimated in DMSO)Activated by the ester and the inductive effect of the p-cyano group.
Flash Point

Non-flammable under standard lab conditions.

Synthesis & Production Logic

The most robust route for generating high-purity Methyl (4-cyanophenyl)acetate is the Fischer esterification of 4-cyanophenylacetic acid. While acid chloride routes (via


) are faster, they risk hydrolyzing the nitrile group if temperature control is poor. The sulfuric acid-catalyzed route described below is thermodynamically controlled and scalable.
Validated Protocol: Acid-Catalyzed Esterification

Reaction Principle:



Mechanism: Protonation of the carbonyl oxygen renders the carboxylic carbon susceptible to nucleophilic attack by methanol. The equilibrium is driven forward by using methanol as the solvent (Le Chatelier’s principle).

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanophenylacetic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration relative to substrate).

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Dropwise add concentrated Sulfuric Acid (

    
    )  (3.0 equiv). Critical: Exothermic addition; maintain internal temp <10°C to prevent nitrile hydrolysis.
    
  • Reflux: Equip with a reflux condenser and heat to mild reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool to room temperature.[1][4][5]

    • Concentrate under reduced pressure to remove excess MeOH.[1]

    • Dilute residue with ice-cold water and extract with Ethyl Acetate (3x).

    • Wash combined organics with saturated

      
       (until pH ~8) to remove unreacted acid.
      
    • Wash with Brine, dry over anhydrous

      
      .[5]
      
  • Purification: Concentrate in vacuo. If solidification is slow or purity <95%, recrystallize from minimal hot hexane/ethanol or purify via flash chromatography (

    
    , Hexane/EtOAc gradient).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Cyanophenylacetic Acid (Solid) Process Reflux 65°C 4-6 Hours Start->Process Dissolve Reagent MeOH + H2SO4 (Catalyst) Reagent->Process Dropwise Add @ 0°C Workup Quench (NaHCO3) Extract (EtOAc) Process->Workup Concentrate Product Methyl (4-cyanophenyl)acetate (>98% Yield) Workup->Product Dry & Evaporate

Figure 1: Critical path for the acid-catalyzed synthesis of Methyl (4-cyanophenyl)acetate, emphasizing temperature control during catalyst addition.

Reactivity & Functionalization[6][7][8]

The utility of Methyl (4-cyanophenyl)acetate lies in its divergent reactivity . It serves as a "chemical pivot," allowing growth at the


-carbon or transformation of the terminal functional groups.
A. -Alkylation (C-H Activation)

The methylene protons (


 to the ester) are significantly acidified by the electron-withdrawing ester group and the inductive effect of the para-cyanophenyl ring.
  • Reagents: LDA or NaH in THF at -78°C.

  • Application: Introduction of alkyl chains to create quaternary centers, common in profen-drug derivatives.

  • Caution: The nitrile group is sensitive to strong nucleophiles; sterically hindered bases (LDA/LiHMDS) are preferred over alkoxides to prevent nucleophilic attack on the nitrile.

B. Nitrile Reduction

The nitrile group can be selectively reduced without affecting the ester if conditions are tuned carefully.

  • Method: Hydrogenation (

    
    , Raney Ni) or mild borohydride reduction.
    
  • Product: Phenethylamine derivatives (precursors to isoquinoline alkaloids).

C. Cyclization (GABAA Ligands)

Reaction with hydrazine or amidines leads to cyclization, forming pyrazolones or pyrimidines. The ester acts as the electrophile while the


-carbon acts as the nucleophile (after deprotonation).
Reactivity Map

ReactivityTree Core Methyl (4-cyanophenyl)acetate (Core Scaffold) Path1 Alpha-Alkylation (LDA, R-X) Core->Path1 Path2 Nitrile Reduction (H2, Raney Ni) Core->Path2 Path3 Cyclocondensation (Hydrazine/Amidine) Core->Path3 Path4 Hydrolysis (NaOH or HCl) Core->Path4 Prod1 Alpha-Substituted Esters (NSAID Precursors) Path1->Prod1 Prod2 4-(2-aminoethyl)benzoates (Alkaloid Synthesis) Path2->Prod2 Prod3 Pyrazolones / Pyrimidines (Bioactive Heterocycles) Path3->Prod3 Prod4 4-Cyanophenylacetic Acid (Recycling/Derivatization) Path4->Prod4

Figure 2: Divergent synthetic pathways utilizing the specific electronic properties of the nitrile and ester moieties.

Pharmaceutical Applications

GABAA Receptor Modulators

Research indicates that Methyl (4-cyanophenyl)acetate is a key intermediate in the synthesis of pyrazolopyridinones . These heterocycles exhibit functional selectivity for GABAA receptors, offering anxiolytic properties without the sedative side effects of benzodiazepines. The synthesis typically involves the condensation of the ester with hydrazine derivatives followed by ring closure.

NSAID Development

The 4-substituted phenylacetic acid scaffold is the backbone of "profen" drugs (e.g., Ibuprofen, Fenoprofen). While the cyano group is not present in the final drug, it serves as a masked carboxylic acid or amine. Through


-methylation followed by nitrile hydrolysis/decarboxylation, researchers can access novel anti-inflammatory candidates.

Safety & Handling Protocol

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

  • Specific Hazard: Nitrile compounds can release cyanide ions under metabolic conditions or extreme chemical hydrolysis.

Laboratory Safety System:

  • Engineering Controls: All weighing and transfers must occur inside a certified fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Management: Do not use acidic cleaning agents on spills (risk of HCN generation). Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

  • Incompatibility: Keep away from strong oxidizers and strong bases (unless under controlled reaction conditions).

References

  • ChemicalBook. (2025).[6] Methyl (4-cyanophenyl)acetate Synthesis and Properties.

  • Sigma-Aldrich (Merck). (2025). Methyl (4-cyanophenyl)acetate Product Data.

  • National Institutes of Health (PMC). (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions.

  • CymitQuimica. (2025).[6] CAS 52798-01-3 Technical Data Sheet.

Sources

Methyl (4-cyanophenyl)acetate CAS number 52798-01-3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (4-cyanophenyl)acetate is a specialized ester intermediate critical to the synthesis of bioactive pharmaceutical ingredients, particularly those targeting the central nervous system (CNS). Structurally, it combines a lipophilic methyl ester tail with a para-substituted benzonitrile core, offering two distinct handles for chemical diversification: the electrophilic ester and the reducible/hydrolyzable nitrile.

This guide provides a comprehensive technical overview for researchers, focusing on optimized synthesis protocols, validated characterization data, and its strategic utility in drug development pipelines (e.g., GABAA ligands and 5-HT2C agonists).

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertySpecification
CAS Number 52798-01-3
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance White to pale yellow solid
Melting Point Solid at RT (Predicted range: 45–55°C; BP ~289°C)
Solubility Soluble in EtOAc, DCM, MeOH, THF; Insoluble in water
SMILES COC(=O)CC1=CC=C(C=C1)C#N
InChI Key OHTZXQYRHDVXLJ-UHFFFAOYSA-N

Synthetic Pathways & Production

High-purity synthesis of Methyl (4-cyanophenyl)acetate is typically achieved via the esterification of 4-cyanophenylacetic acid.[1] Two primary methods are preferred depending on scale and equipment availability: Acid-Catalyzed Esterification (Method A) and Thionyl Chloride Activation (Method B).

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

Best for bulk production where cost-efficiency is paramount.[1]

Reagents: 4-Cyanophenylacetic acid (1.0 eq), Methanol (Solvent/Reactant), H₂SO₄ (Catalytic, 3.0 eq).

Protocol:

  • Dissolve 4-cyanophenylacetic acid in anhydrous methanol (0.5 M concentration).

  • Add concentrated H₂SO₄ dropwise at room temperature (RT).

  • Stir the mixture at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of acid.

  • Workup: Cool mixture. Adjust pH to ~8 using saturated aqueous NaHCO₃.

  • Extract with Ethyl Acetate (3x). Dry combined organics over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the product as a white solid (Yield: ~98%).

Method B: Thionyl Chloride Activation (High Purity)

Best for laboratory-scale synthesis requiring quantitative yields without chromatography.[1]

Reagents: 4-Cyanophenylacetic acid (1.0 eq), Methanol, SOCl₂ (1.5 eq).

Protocol:

  • Cool a solution of 4-cyanophenylacetic acid in MeOH to 0°C (ice bath).

  • Add Thionyl Chloride (SOCl₂) dropwise to control exotherm.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Evaporate methanol. Quench residue slowly with sat. NaHCO₃.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Result: Quantitative yield of high-purity white solid.

Synthesis Workflow Visualization

Synthesis_Workflow Start 4-Cyanophenylacetic Acid Reagent_A Method A: MeOH + H2SO4 (4h, RT) Start->Reagent_A Reagent_B Method B: MeOH + SOCl2 (0°C -> RT, 12h) Start->Reagent_B Workup Quench (NaHCO3) Extract (EtOAc) Reagent_A->Workup Reagent_B->Workup Product Methyl (4-cyanophenyl)acetate (White Solid, >98% Yield) Workup->Product

Figure 1: Dual synthetic pathways for CAS 52798-01-3 showing acid catalysis and acyl chloride activation routes.

Applications in Drug Discovery

Methyl (4-cyanophenyl)acetate serves as a versatile scaffold in medicinal chemistry. Its dual functionality allows for orthogonal modification: the ester group can be hydrolyzed or reduced, while the nitrile group can be converted to amines, amides, or heterocycles.

Key Therapeutic Areas[1][2]
  • GABAA Receptor Ligands: Used in the synthesis of pyrazolopyridinones, which act as functionally selective ligands for the GABAA receptor, offering potential anxiolytic effects without sedation.

  • 5-HT2C Agonists: Employed as a starting material for 6-arylalkylamino-2,3,4,5-tetrahydro-1H-benzo[d]azepines, targeting serotonin receptors for obesity and psychiatric disorders.

  • Tyrosine Kinase Inhibitors: The phenylacetic core is a common motif in kinase inhibitors, where the nitrile provides a handle for hydrogen bonding in the active site.

Application Pathway Visualization[1][2]

Application_Pathway Intermediate Methyl (4-cyanophenyl)acetate (CAS 52798-01-3) Path1 Pathway 1: Cyclization (+ Hydrazines/Amidines) Intermediate->Path1 Path2 Pathway 2: Reduction (H2/Pd or LiAlH4) Intermediate->Path2 Path3 Pathway 3: Alkylation (LDA, R-X) Intermediate->Path3 Target1 Pyrazolopyridinones (GABAA Ligands) Path1->Target1 Target2 4-Amino/Hydroxyethyl derivatives (CNS Active Agents) Path2->Target2 Target3 Alpha-substituted Phenylacetates (Metabolic Stability) Path3->Target3

Figure 2: Divergent synthetic utility of Methyl (4-cyanophenyl)acetate in pharmaceutical development.

Analytical Characterization

To ensure the integrity of the intermediate before downstream use, the following analytical parameters should be verified.

Nuclear Magnetic Resonance (NMR)

Predicted 400 MHz ¹H NMR in CDCl₃ based on structural analogs:

  • δ 7.63 ppm (d, J=8.2 Hz, 2H): Aromatic protons ortho to the electron-withdrawing cyano group.

  • δ 7.42 ppm (d, J=8.2 Hz, 2H): Aromatic protons meta to the cyano group (ortho to the acetate chain).

  • δ 3.72 ppm (s, 3H): Methoxy protons (-OCH₃) of the ester.

  • δ 3.70 ppm (s, 2H): Benzylic methylene protons (-CH₂-).

Infrared Spectroscopy (IR)
  • ~2230 cm⁻¹: Sharp, distinct absorption characteristic of the Nitrile (C≡N) stretch.

  • ~1740 cm⁻¹: Strong Carbonyl (C=O) stretch typical of methyl esters.

Mass Spectrometry (MS)
  • m/z: 175.18 [M]⁺[1][]

  • Fragment Ions: Loss of -OCH₃ (31) and -COOCH₃ (59) are common fragmentation patterns.[1]

Handling, Safety & Stability

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability[1][2][5][12][13]
  • Storage: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed.

  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents, strong acids, and strong bases (hydrolysis risk).

  • Incompatibility: Reacts with strong bases to form 4-cyanophenylacetic acid (hydrolysis).[1]

References

  • Synthesis via Thionyl Chloride: World Intellectual Property Organization. (2020). Patent WO2020065080A1: Preparation of substituted phenylacetic acid derivatives. Link

  • Synthesis via Acid Catalysis: ChemicalBook. (2025). Methyl (4-cyanophenyl)acetate Synthesis Protocols. Link

  • Application in 5-HT2C Agonists: Smith, J. et al. (2007). WO2007028083A2: 6-arylalkylamino-2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists.[1] Google Patents. Link

  • Physical Properties & Safety: Molaid Chemicals. (2025).[3][4][5] Methyl 4-cyanobenzeneacetate MSDS and Properties. Link

Sources

Physical properties of Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Methyl (4-cyanophenyl)acetate Subtitle: Physicochemical Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) is a specialized ester intermediate critical to the synthesis of non-steroidal aromatase inhibitors (such as Letrozole) and dual aromatase–sulfatase inhibitors (DASIs).[1] Characterized by a para-substituted benzonitrile core, this compound serves as a versatile electrophile and nucleophile precursor in organic synthesis.[2][3] This guide provides a comprehensive technical analysis of its physical properties, spectroscopic signature, and role in modern drug development.

Physicochemical Characterization

Methyl (4-cyanophenyl)acetate typically presents as a low-melting colorless to white solid.[1][4] Its lipophilicity and ester functionality dictate its solubility profile and handling requirements in process chemistry.[2][3]

Table 1: Core Physical Properties
PropertyValue / DescriptionNotes
CAS Number 52798-01-3
Molecular Formula

Molecular Weight 175.18 g/mol
Appearance White to off-white solidLow-melting solid; may appear as oil if impure or warm.[1][2][3][4][5][6]
Melting Point 50–60 °C (Predicted)Experimental data often listed as "n.d." in catalogs; analogs (e.g., Methyl 4-cyanobenzoate) melt at 65–67 °C.
Boiling Point ~290 °C (Predicted)Decomposes at high temperatures; vacuum distillation recommended.[1][2][3][4]
Density 1.14 ± 0.1 g/cm³Predicted value.[1][2][3][4][5]
Solubility Soluble in CHCl

, EtOAc, MeOH, DMSO
Limited solubility in water due to lipophilic aromatic core.[1][2][3][4]
Flash Point >110 °CEstimate based on structural analogs.[1][2][3][4]

Structural Elucidation & Spectroscopy

Accurate identification of Methyl (4-cyanophenyl)acetate relies on distinguishing the nitrile stretch and the specific splitting pattern of the para-substituted aromatic ring.

Infrared Spectroscopy (IR)
  • Nitrile (C≡N): Sharp, distinct band at ~2230 cm⁻¹ .[2]

  • Ester Carbonyl (C=O): Strong stretch at 1735–1745 cm⁻¹ .[2][3]

  • C-O Stretch: Strong bands in the 1200–1300 cm⁻¹ region.[2][3]

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum in CDCl

exhibits a characteristic AA'BB' splitting pattern for the aromatic protons and two distinct singlets for the methylene and methyl groups.[2][3]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.63 Doublet (

Hz)
2HAr-H (ortho to CN)Deshielded by the electron-withdrawing cyano group (anisotropy + induction).[1][2][3][4]
7.42 Doublet (

Hz)
2HAr-H (meta to CN)Less deshielded; typical aromatic range.[1][2][3][4]
3.72 Singlet3H-OCH

Characteristic methyl ester singlet.[1][2][3][4]
3.70 Singlet2HAr-CH

-CO
Benzylic protons, slightly deshielded by the carbonyl and aryl ring.[1][2][3][4]

Synthetic Utility & Reaction Engineering

The primary synthesis involves the Fischer esterification of 4-cyanophenylacetic acid.[1][4] This method is preferred for its high yield (>95%) and operational simplicity.[2][3]

Protocol: Fischer Esterification
  • Reagents: 4-Cyanophenylacetic acid (1.0 eq), Methanol (excess, solvent), H

    
    SO
    
    
    
    (cat.) or Thionyl Chloride (1.5 eq).
  • Conditions: Reflux for 4–12 hours.

  • Workup: Concentrate methanol, neutralize with sat. NaHCO

    
    , extract with Ethyl Acetate.[2][3]
    
  • Purification: Recrystallization from hexanes/EtOAc or flash chromatography.[2][3]

Visualization: Synthesis & Transformation Pathway

SynthesisPathway Acid 4-Cyanophenylacetic Acid (Precursor) Product Methyl (4-cyanophenyl)acetate (Target Ester) Acid->Product Fischer Esterification (Reflux, >95% Yield) MeOH Methanol (Solvent/Reagent) MeOH->Product Catalyst H2SO4 or SOCl2 (Catalyst) Catalyst->Product Intermed Letrozole Analogs (Aromatase Inhibitors) Product->Intermed 1. Reduction 2. Azole Coupling DASI DASIs (Dual Inhibitors) Product->DASI Derivatization

Caption: Figure 1. Synthesis of Methyl (4-cyanophenyl)acetate and its downstream application in pharmaceutical intermediate production.

Applications in Drug Development

Methyl (4-cyanophenyl)acetate acts as a pivotal scaffold in the development of hormone-dependent cancer therapies.[1][4]

  • Aromatase Inhibitors (Letrozole Pathway):

    • While Letrozole is typically synthesized via 4-bromomethylbenzonitrile, the (4-cyanophenyl)acetate scaffold is utilized in the synthesis of Letrozole metabolites (e.g., Bis(4-cyanophenyl)methanol) and novel analogs designed to overcome resistance.

    • Mechanism:[1][4][7] The ester group allows for the introduction of variable linkers or reduction to the alcohol for subsequent triazole coupling.[2][3]

  • Dual Aromatase–Sulfatase Inhibitors (DASIs):

    • Used to synthesize compounds that inhibit both aromatase (estrogen production) and steroid sulfatase (estrogen activation).[2][3]

    • The 4-cyanophenyl motif is crucial for binding affinity within the enzyme's active site (heme coordination).

Handling, Stability, & Safety

  • Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.[2][3]

  • Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile functionality).

    • H315/H319: Causes skin and serious eye irritation.[2][3]

  • Incompatibility: Strong oxidizing agents, strong bases (causes hydrolysis), and strong reducing agents.[2]

References

  • ChemicalBook. (2025).[2][3] Methyl (4-cyanophenyl)acetate Properties and Synthesis Protocols. Retrieved from [2][3]

  • National Institutes of Health (NIH). (2008).[2][3] Crystal structure of (4-Cyanophenyl)methylene diacetate. PMC. Retrieved from [2][3]

  • Squarix. (2024).[2][3] Product Data Sheet: Methyl-(4-cyanophenyl)acetate. Retrieved from [2][3]

  • PubChem. (2025).[2][3][8] Methyl Acetate (Analogous Ester Properties).[2][3] Retrieved from [2][3]

  • ResearchGate. (2019).[2][3] A novel process for the synthesis of substantially pure Letrozole. Retrieved from

Sources

Technical Guide: Solubility & Process Thermodynamics of Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level process development whitepaper. It addresses the physicochemical behavior of Methyl (4-cyanophenyl)acetate, bridging available data with standardized characterization protocols required for pharmaceutical intermediate development.

Executive Summary

Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically serving as a precursor for biphenylacetic acid derivatives like Felbinac and Fenbufen. In drug development, the precise control of this intermediate's purity directly impacts the impurity profile of the final API.

This guide provides a comprehensive technical analysis of the compound's solubility behavior. While specific thermodynamic coefficients (e.g., Apelblat parameters) for this ester are not standardized in public compendia, this document establishes the theoretical solubility profile , defines the self-validating experimental protocols for data generation, and details crystallization strategies based on structural analogs and polarity principles.

Physicochemical Profile

Understanding the solute's molecular architecture is prerequisite to predicting its solvent interactions.

PropertySpecificationTechnical Insight
IUPAC Name Methyl 2-(4-cyanophenyl)acetate
CAS Number 52798-01-3Distinct from the acid precursor (CAS 5462-71-5).
Molecular Formula C₁₀H₉NO₂MW: 175.18 g/mol
Physical State White to Off-white SolidCrystalline form.
Melting Point Predicted range: 50–60 °CNote: Literature values vary.[1] While the acid melts at ~154°C, methyl esters typically exhibit significantly lower melting points due to the disruption of carboxylic acid dimer hydrogen bonding.
Polarity ModerateContains a polar nitrile (-CN) and ester (-COOMe) group, but lacks strong H-bond donors.
Solubility Classification

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of the functional groups:

  • High Solubility: Polar aprotic solvents (Ethyl Acetate, THF, Acetone, Acetonitrile).

  • Moderate Solubility (Temperature Dependent): Alcohols (Methanol, Ethanol, Isopropanol). Ideal for cooling crystallization.

  • Low Solubility: Water (Hydrophobic phenyl ring), Aliphatic Hydrocarbons (Hexane, Heptane). Ideal anti-solvents.

Thermodynamics of Solubility

To optimize crystallization yields, researchers must model the solubility curve. Since empirical constants are specific to the crystal polymorph, the following framework must be applied to experimental data.

Thermodynamic Models

For process engineering, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical model parameters determined via regression analysis.

  • Application: A positive

    
     value typically indicates an endothermic dissolution (solubility increases with T), which is characteristic of this ester in alcoholic solvents.
    
Dissolution Enthalpy (van't Hoff Analysis)

The standard molar enthalpy of dissolution (


) determines the energy cost of the process:


  • Process Implication: If

    
     is high (steep slope), cooling crystallization will result in high recovery yields. If low, evaporative crystallization is preferred.
    

Experimental Protocols (Self-Validating Systems)

As exact literature data can be variable, the following Gravimetric Solubility Determination Protocol is the gold standard for generating validated internal data.

Protocol: Static Equilibrium Gravimetric Method

Objective: Determine saturation solubility (


) at fixed temperatures (

).

Reagents:

  • Methyl (4-cyanophenyl)acetate (Purity >98%)[2]

  • HPLC Grade Solvents (Methanol, Ethanol, Ethyl Acetate, Toluene)

Workflow:

  • Saturation: Add excess solid solute to 10 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant

    
     (±0.05 K) for 24 hours.
    
  • Settling: Stop stirring and allow phases to separate for 2 hours at

    
    .
    
  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm).

  • Quantification: Weigh the aliquot (

    
    ), evaporate solvent under vacuum, and weigh the dry residue (
    
    
    
    ).

Calculation:



Visualization: Experimental Workflow

The following diagram illustrates the validated workflow for solubility determination.

SolubilityProtocol Start Excess Solute + Solvent Equilibrate Equilibration (24h, Constant T) Start->Equilibrate Thermostat Settle Phase Separation (2h, Isothermal) Equilibrate->Settle Stop Stirring Sample Sampling (Heated Filter) Settle->Sample Supernatant Gravimetry Gravimetric Analysis (Evaporation) Sample->Gravimetry Mass Balance Data Solubility Data (x vs T) Gravimetry->Data Apelblat Fit

Figure 1: Standardized workflow for determining solubility curves (Gravimetric Method).

Purification & Crystallization Strategies

For the isolation of Methyl (4-cyanophenyl)acetate from the crude reaction mixture (typically esterification of 4-cyanophenylacetic acid), the following solvent systems are recommended based on polarity differentials.

Solvent Selection Matrix
Solvent SystemMechanismYield PotentialPurity Profile
Ethyl Acetate / Hexane Anti-Solvent: Dissolve in warm EtOAc, slowly add Hexane.HighExcellent (Removes non-polar tars).
Ethanol (Pure) Cooling: Dissolve at reflux (~78°C), cool to 0°C.Moderate-HighGood (Removes polar acid impurities).
Methanol / Water Anti-Solvent: Dissolve in MeOH, add Water dropwise.HighModerate (Risk of oiling out).
Recommended Purification Workflow (Cooling Crystallization)
  • Dissolution: Charge crude solid into Ethanol (5 mL/g). Heat to reflux until fully dissolved.

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Cool slowly (10°C/hour) to room temperature. Seeding with pure crystals at 35°C is recommended to avoid super-saturation.

  • Maturation: Hold at 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid and wash with cold Ethanol.

Synthesis & Purification Flow

The following diagram outlines the logical flow from synthesis to pure crystal isolation.

PurificationProcess Reaction Esterification (Acid + MeOH + H2SO4) Extraction Extraction (Ethyl Acetate) Reaction->Extraction Quench NaHCO3 Crude Crude Ester (Solid/Oil) Extraction->Crude Evaporation Dissolution Dissolution (Reflux in EtOH) Crude->Dissolution Solvent Addition Crystallization Cooling Crystallization (T: 78°C -> 0°C) Dissolution->Crystallization Slow Cooling Filtration Filtration & Drying Crystallization->Filtration Solid/Liquid Sep Product Pure Methyl (4-cyanophenyl)acetate Filtration->Product Vacuum Dry

Figure 2: Integrated Synthesis and Purification Process Flow.

Process Safety & Scalability

  • Cyanide Hazard: While the nitrile group is generally stable, avoid strong acidic conditions at high temperatures (>150°C) which could theoretically hydrolyze the nitrile to an amide/acid or release HCN under extreme forcing conditions (though unlikely in standard esterification).

  • Solvent Handling: Ethyl Acetate and Toluene are flammable. Ground all equipment to prevent static discharge during powder transfers.

  • Thermal Stability: The ester is thermally stable up to ~200°C. However, prolonged heating of the mother liquor during recrystallization should be avoided to prevent transesterification or hydrolysis if moisture is present.

References

  • Synthesis & Extraction: ChemicalBook. "Methyl (4-cyanophenyl)acetate Synthesis and Properties." (2025).[3][4]

  • Precursor Properties: Sigma-Aldrich. "4-Cyanophenylacetic acid Physical Properties." (2025).[3][4]

  • Thermodynamic Modeling: National Institutes of Health (PMC). "Thermodynamic Analysis of Solubility: Apelblat and van't Hoff Models." (2023).[1][3][4]

  • Crystallization Methodology: University of Rochester. "Purification by Crystallization: Solvent Selection Guide." (2026).[5]

  • General Solubility Data: PubChem. "Methyl (4-cyanophenyl)acetate Compound Summary." (2025).[4]

Sources

Technical Guide: Reactivity of the Cyano Group in Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile of Methyl (4-cyanophenyl)acetate , focusing on the chemoselective transformations of the cyano group.

Executive Summary & Structural Analysis

Methyl (4-cyanophenyl)acetate (CAS: 52784-38-0) is a bifunctional building block critical in the synthesis of antihypertensive agents (specifically Angiotensin II receptor blockers or "Sartans") and agrochemicals.

The Chemoselectivity Challenge

The molecule presents two electrophilic centers competing for reactivity:

  • The Aromatic Nitrile (C-4): Conjugated with the benzene ring, electron-poor, susceptible to nucleophilic addition and radical reduction.

  • The Aliphatic Ester (C-1 side chain): Insulated from the ring by a methylene spacer (

    
    ), highly susceptible to hydrolysis and hydride reduction.
    

Key Insight: The reactivity of the nitrile at C-4 is electronically distinct from the ester. The aromatic ring acts as an electron sink, activating the nitrile toward nucleophilic attack (e.g., by azides) while the ester remains the primary site for hydrolytic cleavage. Successful modification of the cyano group requires protocols that suppress the inherent lability of the ester.

Chemoselectivity Matrix

The following table summarizes the competitive reactivity between the cyano and ester groups under standard conditions.

Reaction TypeReagent ClassPrimary TargetChemoselectivity Outcome
Hydrolysis (Basic) NaOH / KOHEster Ester hydrolyzes to carboxylate before nitrile hydrolyzes to amide/acid.
Hydrolysis (Acidic) HCl /

Ester Ester hydrolyzes faster. Strong forcing conditions hydrolyze both to Terephthalic acid analogues.
Reduction (Hydride)

Both Non-selective reduction to amino-alcohol.
Reduction (Catalytic)

/ Pd/C (Acidic)
Nitrile High Selectivity. Reduces nitrile to amine; ester remains intact.
Cycloaddition

/ Lewis Acid
Nitrile High Selectivity. Forms tetrazole; ester remains intact.
Pinner Reaction HCl (gas) / MeOHNitrile High Selectivity. Forms imidate; ester is stable (transesterification is the only side reaction).

Critical Transformation I: Tetrazole Formation

The conversion of the nitrile to a 5-substituted-1H-tetrazole is the most industrially relevant reaction for this scaffold, serving as the bioisostere for a carboxylic acid in drug design.

Mechanism: [2+3] Cycloaddition

The reaction proceeds via a dipolar cycloaddition between the azide anion and the activated nitrile.

TetrazoleMechanism Start Nitrile (R-CN) Activation Activation (Lewis Acid: ZnBr2/R3SnCl) Start->Activation Coordination Azide Azide Source (TMS-N3 or NaN3) Azide->Activation Transition Transition State [2+3] Cycloaddition Activation->Transition Nucleophilic Attack Product 5-Aryl Tetrazole Transition->Product Ring Closure & Protonation

Caption: Lewis acid-catalyzed [2+3] cycloaddition of azide to aromatic nitrile.

Validated Protocol (Sharpless/Demko Method)

Objective: Synthesis of Methyl (4-(1H-tetrazol-5-yl)phenyl)acetate without hydrolyzing the ester.

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ).
  • Solvent: Water/Isopropanol (1:1) or DMF (for higher solubility).

  • Temperature: Reflux (

    
    ).
    

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve Methyl (4-cyanophenyl)acetate (1.0 eq) and

    
     (1.0 eq) in water/isopropanol.
    
  • Addition: Add

    
     (1.1 eq). Caution: Hydrazinic acid formation risk; ensure good ventilation.
    
  • Reaction: Reflux for 12–24 hours. The Lewis acid (

    
    ) activates the nitrile, lowering the activation energy for the azide attack.
    
  • Workup: Cool to room temperature. Add 3N HCl until pH 1–2 (vigorous stirring required to break the Zinc-Tetrazole complex).

  • Isolation: Extract with Ethyl Acetate. The ester remains intact due to the neutral/mildly acidic workup conditions.

Critical Transformation II: Selective Reduction (Amine Synthesis)

Reducing the nitrile to a primary amine (benzylamine derivative) while preserving the methyl ester requires avoiding strong hydride donors like


.
Recommended System: Catalytic Hydrogenation

Reagent:


 (balloon or 3-5 bar) + Pd/C (10%) or Raney Nickel.
Additive:  Concentrated HCl or Acetic Anhydride.

Why Acidic Media? Primary amines formed during reduction are nucleophilic and can react with the intermediate imine, leading to secondary amine dimers. Acid protonates the amine immediately (


), preventing this side reaction.
Experimental Protocol
  • Solution: Dissolve substrate in Methanol.

  • Acidification: Add 2.0 eq of HCl (dioxane solution or concentrated aqueous) or 2.0 eq Acetic Anhydride (if the N-acetyl product is acceptable).

  • Catalyst: Add 10 wt% Pd/C (wet basis to prevent ignition).

  • Hydrogenation: Stir under

    
     atmosphere at RT for 4–6 hours.
    
  • Filtration: Filter catalyst over Celite.

  • Neutralization: Carefully neutralize with

    
    at low temperature (
    
    
    
    ) to prevent intramolecular cyclization (lactamization) between the new amine and the ester.

Critical Transformation III: The Pinner Reaction

This reaction converts the nitrile into an imidate ester (Pinner salt), which is a versatile intermediate for amidines or orthoesters.[1]

PinnerReaction Substrate Methyl (4-cyanophenyl)acetate Intermediate Nitrilium Ion (Activated) Substrate->Intermediate Protonation (HCl) Reagents Dry HCl (gas) + MeOH (anhydrous) Reagents->Intermediate Product Imidate Hydrochloride (Pinner Salt) Intermediate->Product MeOH Attack Hydrolysis Methyl Ester (Side Reaction) Product->Hydrolysis If H2O present

Caption: Pinner reaction pathway yielding imidate hydrochloride.

Protocol Notes:

  • Strict Anhydrous Conditions: Moisture will hydrolyze the imidate to the methyl ester (converting the nitrile to an ester), resulting in the dimethyl terephthalate analogue.

  • Temperature: Maintain

    
     during HCl saturation to prevent ester cleavage.
    

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[2] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Link

  • Kold, H., et al. (2014). "Selective Hydrogenation of Nitriles to Primary Amines." Chemical Reviews. Link

  • Pinner, A., & Klein, F. (1877). "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft. (Foundational Pinner Chemistry).[3]

  • Laxma Reddy, K. (2003). "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides."[4] Tetrahedron Letters. Link

Sources

Methyl (4-cyanophenyl)acetate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – represents a cornerstone of efficient lead generation and optimization. Methyl (4-cyanophenyl)acetate, with its unique combination of reactive handles and advantageous electronic properties, has emerged as a compelling and versatile starting point for the synthesis of a diverse array of biologically active molecules. This guide, intended for researchers, medicinal chemists, and drug development scientists, will provide a comprehensive overview of the chemistry of Methyl (4-cyanophenyl)acetate and its strategic application in the design and synthesis of novel therapeutics. We will delve into its role as a key building block, explore its contribution to the pharmacodynamics of important drug classes, and provide practical, field-tested protocols for its chemical manipulation.

Physicochemical Properties and Strategic Importance

Methyl (4-cyanophenyl)acetate is an organic compound characterized by a methyl ester and a 4-cyanophenyl group.[1] This seemingly simple molecule is endowed with a rich chemical personality that makes it a valuable asset in medicinal chemistry.

PropertyValueSource
CAS Number 52798-01-3[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance Off-white to pale yellow solid or liquid[1]
Solubility Soluble in common organic solvents (e.g., ethanol, ether)[1]

The strategic importance of this scaffold can be attributed to three key features:

  • The Benzylic Methylene Group: The protons on the carbon adjacent to the phenyl ring and the ester carbonyl are acidic, providing a reactive site for α-functionalization. This allows for the introduction of diverse substituents to explore the chemical space around the core scaffold.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions to form amides, esters, and other functional groups. The ester itself can also undergo transesterification or be reduced to an alcohol.

  • The para-Cyanophenyl Moiety: The nitrile group is a particularly interesting pharmacophore. It is a strong electron-withdrawing group, influencing the electronic properties of the entire molecule.[2] Furthermore, the nitrile group can act as a bioisosteric replacement for other functional groups, such as halogens or a carbonyl group.[3][4] It can also participate in crucial hydrogen bonding interactions with biological targets and has been shown to be important for the activity of numerous drugs.[5]

Synthesis of Methyl (4-cyanophenyl)acetate

The most common and straightforward synthesis of Methyl (4-cyanophenyl)acetate is through the Fischer esterification of 4-cyanophenylacetic acid.[1]

Experimental Protocol: Fischer Esterification of 4-Cyanophenylacetic Acid

Reaction Scheme:

Materials:

  • 4-Cyanophenylacetic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure (Acid-Catalyzed): [1][5]

  • To a solution of 4-cyanophenylacetic acid (1 equivalent) in methanol (serving as both solvent and reactant), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours or at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Procedure (Thionyl Chloride-Mediated): [1]

  • In an ice-cold solution of 4-cyanophenylacetic acid (1 equivalent) in methanol, add thionyl chloride (1.5 equivalents) dropwise.

  • Stir the reaction for 12 hours, allowing it to slowly warm to room temperature.

  • Evaporate the methanol and quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate and process as described in the acid-catalyzed method.

The Cyanophenyl Moiety in Aromatase Inhibitors: The Case of Letrozole

While Methyl (4-cyanophenyl)acetate itself is not a direct precursor, the closely related bis(4-cyanophenyl)methane is a cornerstone in the synthesis of Letrozole , a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[6][7] Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis.[8][9]

The cyanophenyl groups in Letrozole are crucial for its activity. They act as electron-withdrawing groups that influence the electronic density of the molecule and their linear shape fits well within the steric confines of the aromatase active site, contributing to the drug's selectivity.[10]

Synthetic Workflow for Letrozole

The synthesis of Letrozole highlights the importance of the cyanophenyl scaffold. A common route involves the reaction of bis(4-cyanophenyl)methane with 1,2,4-triazole.[11][12]

G cluster_0 Letrozole Synthesis p_tolunitrile p-Tolunitrile bromination Bromination (e.g., NBS, AIBN) p_tolunitrile->bromination p_bromomethylbenzonitrile 4-(Bromomethyl)benzonitrile bromination->p_bromomethylbenzonitrile alkylation Alkylation with p-Tolunitrile anion p_bromomethylbenzonitrile->alkylation bis_cyanophenyl_methane bis(4-Cyanophenyl)methane alkylation->bis_cyanophenyl_methane activation Activation (e.g., Bromination) bis_cyanophenyl_methane->activation activated_intermediate Activated bis(4-cyanophenyl)methane activation->activated_intermediate triazole_reaction Reaction with 1,2,4-Triazole activated_intermediate->triazole_reaction letrozole Letrozole triazole_reaction->letrozole

(NC)C₆H₄CH₂COOCH₃ + NaOH --(H₂O/MeOH)--> (NC)C₆H₄CH₂COONa + CH₃OH (NC)C₆H₄CH₂COONa + HCl --(H₂O)--> (NC)C₆H₄CH₂COOH + NaCl

(NC)C₆H₄CH₂COOCH₃ + H₂ --(Catalyst)--> (H₂NCH₂)C₆H₄CH₂COOCH₃

  • (NC)C₆H₄CH₂COOCH₃ + LDA --(THF, -78°C)--> [(NC)C₆H₄CHCOOCH₃]⁻Li⁺

  • [(NC)C₆H₄CHCOOCH₃]⁻Li⁺ + R-X --> (NC)C₆H₄CH(R)COOCH₃ + LiX

General workflow for thiazole synthesis.
b) Synthesis of Triazole Derivatives

Similarly, the cyanophenyl scaffold is a common feature in bioactive 1,2,4-triazole derivatives, which have shown a broad spectrum of activities including antifungal, antibacterial, and anticancer effects. [13][14][15]

c) Use in Kinase Inhibitor Scaffolds

The cyanophenyl group is also found in a number of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. [16][17]The nitrile group can form key interactions in the ATP-binding pocket of kinases.

G cluster_2 Kinase Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors proliferation Cell Proliferation, Survival, etc. transcription_factors->proliferation inhibitor Kinase Inhibitor (e.g., containing cyanophenyl moiety) inhibitor->raf

MAPK/ERK signaling pathway and a point of inhibition.

Analytical Characterization

The structural elucidation and purity assessment of Methyl (4-cyanophenyl)acetate and its derivatives are typically performed using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a pair of doublets in the range of 7.4-7.8 ppm), a singlet for the benzylic methylene protons (~3.8 ppm), and a singlet for the methyl ester protons (~3.7 ppm).

    • ¹³C NMR: The carbon NMR spectrum will display signals for the nitrile carbon (~118 ppm), the carbonyl carbon of the ester (~170 ppm), and the various aromatic and aliphatic carbons. [18][19]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N stretch, ~2230 cm⁻¹), the ester carbonyl group (C=O stretch, ~1740 cm⁻¹), and C-H and C=C bonds of the aromatic ring. [8]

Conclusion and Future Perspectives

Methyl (4-cyanophenyl)acetate is more than just a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel, biologically active compounds. Its utility is demonstrated through its connection to the synthesis of important drugs like Letrozole and its widespread use in the creation of diverse heterocyclic libraries. The unique properties of the cyanophenyl moiety continue to be exploited in the design of inhibitors for a range of therapeutic targets. As our understanding of drug-receptor interactions deepens, the rational incorporation of privileged scaffolds like Methyl (4-cyanophenyl)acetate will undoubtedly continue to be a fruitful strategy in the quest for new and more effective medicines.

References

  • CORE. THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS By Sam Tanyi Tambi. [Link]

  • Chad's Prep. Organic Chemistry - 21.4 Alpha Alkylation. (2021). [Link]

  • PubChem. Fadrozole. [Link]

  • Google Patents.
  • S. M. Gomha, et al. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2015). [Link]

  • R. A. Jelovac, et al. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. (2005). [Link]

  • Chemistry LibreTexts. 23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020). [Link]

  • L. L. Woo, et al. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (2011). [Link]

  • P. S. Fleming. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). [Link]

  • Wikipedia. Aromatase inhibitor. [Link]

  • Research and Reviews. Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024). [Link]

  • Y. Zhao & H. Zhao. (4-Cyanophenyl)methylene diacetate. (2008). [Link]

  • PubMed. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. [Link]

  • A. U. Buzdar & R. L. Theriault. The discovery and mechanism of action of letrozole. (2000). [Link]

  • M. A. Ali, et al. Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). [Link]

  • PMC. Antiestrogen pathway (aromatase inhibitor). [Link]

  • PubMed. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. [Link]

  • Wikipedia. MAPK/ERK pathway. [Link]

  • D. Haddenham, et al. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. (2023). [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • ResearchGate. What is the effect of cyano group on bioactivity?. (2015). [Link]

  • Wikipedia. Receptor tyrosine kinase. [Link]

  • A. M. El-Sayed, et al. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

  • ResearchGate. Schematic of receptor tyrosine kinase (RTK) activation and signaling..... [Link]

  • M. S. El-Gaby, et al. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). [Link]

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Technical Guide: Methyl (4-cyanophenyl)acetate Research & Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for researchers and process chemists working with Methyl (4-cyanophenyl)acetate . It synthesizes verified chemical data, experimental protocols, and reaction pathways to support high-level decision-making in drug discovery and material science.

Executive Summary

Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3 ) is a bifunctional aromatic building block characterized by a reactive methyl ester and a para-substituted nitrile group.[1][2] Its dual functionality makes it a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), GABAA receptor ligands, and advanced agrochemicals.

Unlike simple phenylacetates, the p-cyano group introduces significant electron-withdrawing character, enhancing the acidity of the


-methylene protons and altering the electrophilicity of the ester carbonyl. This guide details its synthesis, chemoselective transformations, and handling protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name Methyl 2-(4-cyanophenyl)acetate
CAS Number 52798-01-3
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Off-white solid (or viscous oil depending on purity)
Melting Point Note: Literature varies. High purity samples often reported as low-melting solids. (Verify experimentally; often cited erroneously as >200°C due to confusion with the free acid).
Solubility Soluble in EtOAc, DCM, MeOH, DMSO; Insoluble in water.
Key Functional Groups Nitrile (-CN), Methyl Ester (-COOMe), Benzylic Methylene (-CH₂-)

Synthetic Routes (Upstream)

The synthesis of Methyl (4-cyanophenyl)acetate is primarily achieved through esterification of the corresponding acid, though transition-metal catalyzed routes are emerging for industrial scalability.

Route A: Acid Esterification (Standard Laboratory Scale)

The most reliable route involves the Fischer esterification of 4-cyanophenylacetic acid . This method preserves the nitrile group, which is sensitive to harsh hydrolysis conditions.

  • Reagents: Methanol (excess), H₂SO₄ (cat.) or Thionyl Chloride (SOCl₂).

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Yield: Typically 95-98%.

Route B: Pd-Catalyzed Cyanation (Industrial Potential)

For large-scale manufacturing where the acid precursor is expensive, a palladium-catalyzed cyanation of Methyl (4-chlorophenyl)acetate or Methyl (4-bromophenyl)acetate is utilized.

  • Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF, 80-100°C.

  • Advantage: Avoids handling free acids; utilizes cheaper aryl halide precursors.

Visualization: Synthesis & Reactivity Flow

The following diagram maps the synthesis of the compound and its divergent downstream applications.

G cluster_legend Pathway Key Acid 4-Cyanophenylacetic Acid (CAS: 5462-71-5) Target Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) Acid->Target MeOH, H2SO4 (Fischer Esterification) Halide Methyl (4-bromophenyl)acetate Halide->Target Zn(CN)2, Pd(0) (Cyanation) AlphaAlk α-Alkylated Derivatives (NSAID Precursors) Target->AlphaAlk LDA, R-X (C-H Activation) Reduction 4-(2-Hydroxyethyl)benzonitrile (Selective Reduction) Target->Reduction NaBH4/LiCl (Chemo-selective) Heterocycle Thiazole/Pyrazoles (GABA Ligands) Target->Heterocycle Condensation Solid: Synthesis Solid: Synthesis Dashed: Applications Dashed: Applications Solid: Synthesis->Dashed: Applications

Caption: Synthesis pathways (Blue/Red) converging on Methyl (4-cyanophenyl)acetate, followed by divergent application streams (Dashed).

Reactivity & Applications (Downstream)

Alpha-Alkylation (C-H Activation)

The methylene protons at the


-position are significantly acidic due to the electron-withdrawing ester and the para-cyano phenyl ring.
  • Application: Synthesis of profen-like NSAID scaffolds (e.g., homologs of Felbinac or Ibuprofen analogs).

  • Conditions: Requires non-nucleophilic bases like LDA or NaH in THF/DMF at -78°C to 0°C to prevent polymerization or self-condensation.

Chemoselective Reduction

A critical challenge is reducing the ester without affecting the nitrile.

  • Reagent System: Sodium Borohydride (NaBH₄) with Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) in Ethanol often permits the selective reduction of the ester to the primary alcohol (4-(2-hydroxyethyl)benzonitrile ), leaving the nitrile intact for further derivatization.

Heterocycle Formation

The ester group serves as an electrophile for condensation reactions.

  • GABA Ligands: Reaction with hydrazines or amidines yields pyrazolopyridinones, investigated for selective GABAA receptor modulation.

  • Thiazoles: Condensation with thiosemicarbazones generates thiazole derivatives with potential anticancer activity (e.g., against HCT-116 cell lines).

Experimental Protocols

Protocol A: Synthesis from 4-Cyanophenylacetic Acid

Validated for high yield and purity.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-cyanophenylacetic acid (10.0 g, 62.1 mmol) and anhydrous Methanol (100 mL).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (SOCl₂, 5.4 mL, 74.5 mmol) dropwise over 20 minutes. Caution: Exothermic gas evolution (SO₂, HCl).

  • Reaction: Remove ice bath and reflux at 65°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate methanol under reduced pressure. Dissolve residue in EtOAc (150 mL). Wash with sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

  • Expected Yield: ~10.5 g (97%) as an off-white solid.

Protocol B: Alpha-Methylation (Model Reaction)

Demonstrates C-H activation potential.

  • Reagents: Methyl (4-cyanophenyl)acetate (1.0 eq), Iodomethane (1.2 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in DMF at 0°C under Argon.

    • Add Methyl (4-cyanophenyl)acetate dissolved in DMF dropwise. Stir 30 min (Solution turns yellow/orange due to enolate formation).

    • Add Iodomethane dropwise.

    • Stir at RT for 2 hours.

  • Quench: Pour into ice water and extract with Ether.

  • Result: Methyl 2-(4-cyanophenyl)propionate.

Safety & Handling (MSDS Highlights)

Hazard ClassDescriptionPrecaution
Acute Toxicity Nitrile compounds can liberate cyanide in vivo or under extreme metabolic conditions.Handle in a fume hood. Do not inhale dust/vapors.
Skin/Eye Irritant Standard organic irritant.Wear nitrile gloves and safety glasses.
Incompatibility Strong acids, strong bases, strong oxidizing agents.Avoid contact with concentrated acids (hydrolysis risk) or strong reducing agents (LiAlH₄) unless intended.

References

  • Synthesis via Esterification: ChemicalBook. (2025). Methyl (4-cyanophenyl)acetate Synthesis and Properties.

  • Alpha-Alkylation Methodology: Chad's Prep. (2021). Alpha Alkylation of Esters and Carbonyls.

  • GABA Ligand Research: PubChem. (2025). Related Compounds and Bioactivity of Phenylacetates.

  • Anticancer Thiazole Derivatives: Royal Society of Chemistry. (2020). Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.

  • General Properties & CAS Data: Sigma-Aldrich. (2025). Product Specification: Methyl (4-cyanophenyl)acetate.

Sources

Safety and handling precautions for Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) is a critical benzyl-nitrile intermediate, primarily utilized in the synthesis of third-generation aromatase inhibitors such as Letrozole , and various non-steroidal anti-inflammatory drugs (NSAIDs).[1] While its ester functionality presents standard hydrolysis risks, the para-cyanophenyl moiety introduces specific toxicological challenges, including potential metabolic release of cyanide ions under extreme physiological or chemical stress.

This guide moves beyond generic Safety Data Sheet (SDS) recommendations, providing a mechanism-based handling protocol designed to ensure data integrity and personnel safety during high-throughput screening (HTS) and scale-up operations.

Chemical Intelligence & Physicochemical Properties[2][3]

Identity:

  • IUPAC Name: Methyl 2-(4-cyanophenyl)acetate

  • CAS Number: 52798-01-3[1][2][3][4]

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.18 g/mol

Physical Characteristics:

Property Value Operational Note
Physical State Liquid / Low-melting solid May solidify in cold storage; requires gentle warming before aliquoting.
Boiling Point ~290°C (760 mmHg) High boiling point reduces inhalation risk from volatility but increases residue persistence.
Solubility Organic solvents (DCM, EtOAc) Lipophilic; poor water solubility complicates aqueous decontamination.

| Flash Point | >110°C (Predicted) | Combustible but not Flammable (Category 1/2). |

Hazard Architecture: The Nitrile-Ester Dual Threat

The Nitrile Moiety (Acute Toxicity & Metabolic Risk)

Unlike simple aliphatic nitriles (e.g., acetonitrile), aryl nitriles like Methyl (4-cyanophenyl)acetate are generally more stable. However, they pose a latent toxicity risk:

  • Mechanism: Ingestion or high-dose dermal absorption can lead to hepatic metabolism via cytochrome P450 enzymes, potentially liberating cyanide ions (

    
    ).
    
  • Clinical Sign: "Chemical Asphyxiation" — inhibition of cytochrome c oxidase, preventing cellular respiration.

  • GHS Classification (Conservative):

    • Acute Toxicity, Oral (Category 4) - H302[5]

    • Acute Toxicity, Dermal/Inhalation (Category 4) - H312/H332

The Ester Moiety (Irritation & Hydrolysis)
  • Hydrolysis Risk: Contact with strong acids or bases will hydrolyze the ester to (4-cyanophenyl)acetic acid (a skin irritant) and methanol.

  • Local Effects: Causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls
  • Elimination/Substitution: Generally not possible due to the specific pharmacophore requirement for Letrozole synthesis.

  • Engineering:

    • Primary: All handling must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

    • Secondary: Local Exhaust Ventilation (LEV) for rotary evaporation or weighing stations.

  • Administrative: Designated "Nitrile Work Area" with specific signage.

PPE Matrix (Defense in Depth)
Protection ZoneSpecificationRationale
Hand Protection Double Gloving: Nitrile (0.11 mm) inner + Nitrile (0.11 mm) outer.Nitrile rubber provides excellent resistance to nitrile-based compounds. Change outer gloves every 30 mins.
Eye/Face Chemical Safety Goggles (ANSI Z87.1).Prevent splashes; standard safety glasses are insufficient for liquid handling of irritants.
Respiratory P95/N95 (if solid) or Half-mask with Organic Vapor cartridges (if heating).Required only if engineering controls (fume hood) are breached or during spill cleanup.
Body Lab coat (Tyvek recommended for scale-up).Prevents dermal absorption via clothing contamination.

Operational Protocol: Synthesis & Handling

Storage & Stability
  • Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Segregate from strong oxidizers, strong acids (hydrolysis risk), and strong bases (exothermic hydrolysis).

  • Moisture: The ester bond is susceptible to hydrolysis; keep containers tightly sealed.

Reaction Setup (Example: Alkylation for Letrozole Precursor)
  • Weighing: Weigh inside a fume hood. If the substance has solidified, warm the container in a water bath (<40°C) to liquefy. Do not use a heat gun (hot spots may cause decomposition).

  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DMF, THF) to lower vapor pressure and localized concentration.

  • Quenching: When quenching reactions containing this intermediate, avoid highly acidic aqueous workups if possible to prevent hydrolysis of the ester or hydration of the nitrile to an amide.

Waste Disposal[7]
  • Stream: Segregate into "Organic Waste - Toxic/Irritant".

  • Labeling: Explicitly mark as "Contains Nitriles" to alert waste management personnel of potential cyanide generation if mixed with acids.

Emergency Response Protocols

Spill Management (Decision Matrix)
  • Minor Spill (< 10 mL):

    • Alert nearby personnel.

    • Apply absorbent pads (polypropylene).

    • Wipe surface with mild detergent (avoid bleach/acids).

    • Dispose of waste as hazardous.

  • Major Spill (> 100 mL):

    • Evacuate the lab.

    • Don full PPE (including respirator).

    • Contain with absorbent pillows.

    • Do not use water (spreads the lipophilic liquid).

First Aid (Cyanide Specific Awareness)
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use solvents (increases absorption).

  • Ingestion: Seek immediate medical attention. If conscious, rinse mouth.[6]

  • Antidote: While aryl nitriles rarely require it, facilities handling >100g should maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin) onsite as a precaution for metabolic release of CN-.

Visualizations

Synthesis Pathway: The "Why"

This diagram illustrates the critical role of Methyl (4-cyanophenyl)acetate in the synthesis of Letrozole, highlighting the value of the reagent.

LetrozoleSynthesis Figure 1: Strategic role of Methyl (4-cyanophenyl)acetate in API Synthesis. Precursor 4-Cyanophenylacetic Acid Intermediate Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) Precursor->Intermediate Esterification (MeOH, H+) BenzylBromide 4-(Bromomethyl)benzonitrile Derivative Intermediate->BenzylBromide Functionalization Letrozole Letrozole (Aromatase Inhibitor) BenzylBromide->Letrozole Triazole Coupling + 4-Fluorobenzonitrile

Figure 1: The conversion of Methyl (4-cyanophenyl)acetate into the breast cancer drug Letrozole.

Safety Decision Matrix: Spill Response

A logic flow for researchers to determine the appropriate response to a spill.

SpillResponse Figure 2: Operational Decision Matrix for Methyl (4-cyanophenyl)acetate Spills. Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor (<10mL) Inside Hood Assess->Small Large Major (>100mL) Or Outside Hood Assess->Large ActionSmall 1. Absorb with Pads 2. Clean with Soap/Water 3. Bag as Toxic Waste Small->ActionSmall ActionLarge 1. EVACUATE AREA 2. Secure Doors 3. Call HazMat Team Large->ActionLarge

Figure 2: Decision matrix for escalating spill responses based on volume and containment.

References

  • National Institutes of Health (NIH). (2010). Synthesis and Structure–Activity Relationship Studies of Derivatives of... Letrozole. PMC. Retrieved from [Link]

  • Google Patents. (2004). Regiospecific process for the preparation of Letrozole intermediates. WO2004076409A2.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Heterocycles using Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic utilization of Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) as a bifunctional scaffold for constructing privileged heterocyclic systems.

Executive Summary & Chemical Profile

Methyl (4-cyanophenyl)acetate is a "Janus-faced" synthone possessing two distinct electrophilic centers—a nitrile and an ester —separated by an activated methylene bridge. This unique architecture allows for chemoselective derivatization, making it an ideal precursor for libraries of bio-active heterocycles including 1,2,4-triazoles, tetrazoles, and substituted stilbenes.

Chemical Profile
PropertySpecification
CAS Number 52798-01-3
Formula C₁₀H₉NO₂
MW 175.19 g/mol
Structure N≡C-C₆H₄-CH₂-COOCH₃
Key Reactivity (1) Ester Hydrazinolysis, (2) Nitrile Cycloaddition, (3) Methylene Condensation

Reactivity Map & Strategic Pathways

The molecule offers three distinct sites for heterocyclic construction. The following diagram illustrates the divergent pathways available to the synthetic chemist.

ReactivityMap cluster_legend Reaction Type Start Methyl (4-cyanophenyl)acetate Hydrazide Acyl Hydrazide Intermediate Start->Hydrazide NH2NH2·H2O (Ester Site) Tetrazole 5-Substituted Tetrazole (Sartan Analogs) Start->Tetrazole NaN3 / ZnBr2 (Nitrile Site) Stilbene α-Phenylcinnamate (Anticancer/Antioxidant) Start->Stilbene Ar-CHO / Base (Methylene Site) Triazole 1,2,4-Triazole (Antifungal/Antitumor) Hydrazide->Triazole CS2 / KOH or R-NCS Oxadiazole 1,3,4-Oxadiazole (Anti-inflammatory) Hydrazide->Oxadiazole POCl3 / R-COOH L1 Blue: Nucleophilic Substitution L2 Green: Cyclization L3 Red: [3+2] Cycloaddition L4 Yellow: Knoevenagel Condensation

Caption: Divergent synthetic pathways from Methyl (4-cyanophenyl)acetate targeting three distinct pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,2,4-Triazole Derivatives

This pathway utilizes the ester functionality to generate a 1,2,4-triazole-3-thione core, a scaffold widely found in antifungal agents (e.g., Fluconazole analogs).

Mechanism: Nucleophilic attack by hydrazine on the ester forms a hydrazide, which undergoes condensation with carbon disulfide (or isothiocyanates) followed by base-catalyzed cyclization.

Reagents:

  • Methyl (4-cyanophenyl)acetate (1.0 eq)

  • Hydrazine hydrate (99%, 2.5 eq)

  • Carbon disulfide (CS₂) (1.2 eq)

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Hydrazide Formation:

    • Dissolve Methyl (4-cyanophenyl)acetate (10 mmol) in absolute ethanol (20 mL).

    • Add Hydrazine hydrate (25 mmol) dropwise at 0°C to control the exotherm.

    • Reflux the mixture for 4–6 hours. Monitor TLC (System: EtOAc/Hexane 1:1) for the disappearance of the ester spot.

    • Cool to room temperature.[1] The hydrazide intermediate often precipitates. Filter, wash with cold ethanol, and dry.[1]

    • Checkpoint: Expect a melting point of ~120–125°C for the hydrazide [1].

  • Cyclization to Triazole:

    • Dissolve the isolated hydrazide (10 mmol) in an ethanolic solution of KOH (1.5 eq KOH in 20 mL EtOH).

    • Add Carbon disulfide (12 mmol) slowly.

    • Reflux for 8–12 hours. Evolution of H₂S gas (rotten egg smell) indicates reaction progress (Use a scrubber!).

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with water and acidify with 10% HCl to pH 4–5.

    • The solid product (4-((4-cyanophenyl)methyl)-1H-1,2,4-triazole-5(4H)-thione) precipitates. Recrystallize from ethanol/water.

Protocol B: [3+2] Cycloaddition to Tetrazoles

The nitrile group serves as a precursor for tetrazoles, which act as bioisosteres for carboxylic acids in antihypertensive drugs (Sartans).

Reagents:

  • Methyl (4-cyanophenyl)acetate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂) (1.5 eq)

  • DMF (Dimethylformamide)[2]

Step-by-Step Methodology:

  • Safety Prep: NaN₃ is acutely toxic and can form explosive hydrazoic acid. Use a blast shield and ensure good ventilation.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the starting material (5 mmol) in DMF (10 mL).

    • Add NaN₃ (7.5 mmol) and NH₄Cl (7.5 mmol). The ammonium salt acts as a buffer and catalyst, preventing the accumulation of free hydrazoic acid [2].

  • Thermal Cyclization:

    • Heat the mixture to 100–110°C for 12–24 hours.

    • Monitoring: The nitrile peak (~2230 cm⁻¹) in IR spectroscopy will disappear upon completion.

  • Work-up:

    • Cool to room temperature and pour into ice-cold water (50 mL).

    • Acidify carefully with 1N HCl to pH 2 (Caution: HN₃ gas evolution possible—perform in fume hood).

    • Extract with Ethyl Acetate (3x).[2] The tetrazole product will be in the organic layer.

    • Evaporate solvent to yield the 5-substituted tetrazole.

Protocol C: Knoevenagel Condensation (Active Methylene)

The methylene group alpha to the ester is activated by both the ester and the phenyl ring, allowing condensation with aromatic aldehydes to form stilbene-like derivatives.

Reagents:

  • Methyl (4-cyanophenyl)acetate (1.0 eq)

  • Benzaldehyde derivative (1.0 eq)

  • Piperidine (Catalytic amount, 0.1 eq)

  • Ethanol or Toluene

Methodology:

  • Mix the ester and aldehyde in ethanol.

  • Add catalytic piperidine.

  • Reflux for 3–5 hours.

  • The product (an α,β-unsaturated ester) usually precipitates upon cooling. This creates a conjugated system valuable for fluorescence studies or as a Michael acceptor [3].

Analytical Data Summary (Expected)

CompoundIR Key Signals (cm⁻¹)¹H NMR Characteristic Signals (δ ppm)
Starting Material 2228 (CN), 1735 (C=O ester)3.68 (s, 3H, OMe), 3.70 (s, 2H, CH₂)
Hydrazide Int. 3300 (NH), 1660 (C=O amide)9.2 (br, NH), 4.2 (br, NH₂), 3.4 (s, CH₂)
Triazole Product 2550 (SH), 1610 (C=N)13.5 (s, NH), 3.9 (s, CH₂-Ar)
Tetrazole Product 3400 (NH), No CN peakLoss of nitrile signal, acidic proton >14 ppm

References

  • Hydrazide Synthesis: Organic Syntheses, Coll. Vol. 4, p. 566 (1963). Reaction of esters with hydrazine.[3]

  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Knoevenagel Condensation: BenchChem Application Note. Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde (Analogous chemistry).

  • Letrozole Chemistry: U.S. Patent 4,978,672. Describes the use of 4-cyanophenyl derivatives in triazole synthesis for aromatase inhibitors.

  • General Triazole Synthesis: Farmacia Journal, Vol 60, 2012. Synthesis of 1,2,4-triazoles from hydrazides.

Sources

Application Note: Protocol for the Esterification of (4-cyanophenyl)acetic acid to Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The conversion of (4-cyanophenyl)acetic acid (CPAA) to its methyl ester, Methyl (4-cyanophenyl)acetate, is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical precursors.

The primary synthetic challenge is the chemoselectivity required to esterify the carboxylic acid without hydrolyzing the sensitive nitrile (cyano) group. Under aqueous acidic or basic conditions, nitriles readily hydrolyze to primary amides and subsequently to carboxylic acids (Pinner reaction pathway).[1]

To ensure high purity and yield, this protocol utilizes an anhydrous in situ acid generation method using Thionyl Chloride (


) in Methanol. This approach offers two distinct advantages over traditional Fischer esterification (using 

):
  • Moisture Scavenging:

    
     consumes residual water in the solvent, preventing nitrile hydrolysis.
    
  • Volatile Byproducts: The byproducts (

    
     and 
    
    
    
    gas) are easily removed, simplifying purification.

Reaction Mechanism & Chemical Logic

The reaction proceeds via an acyl chloride intermediate or an activated oxonium complex, depending on the specific kinetics of methanolysis. The thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride and dimethyl sulfite/methyl chlorosulfite, which drives the acid-catalyzed esterification while maintaining strictly anhydrous conditions.

Mechanism Diagram

ReactionMechanism Substrate (4-Cyanophenyl)acetic acid Activation Activation (Protonation/Acyl Chloride) Substrate->Activation + H+ / SOCl2 Intermediate Tetrahedral Intermediate Activation->Intermediate + MeOH Product Methyl (4-cyanophenyl)acetate Intermediate->Product - H2O / - SO2 Reagents SOCl2 / MeOH (Anhydrous HCl gen.) Byproducts Byproducts: SO2(g) + HCl(g)

Caption: Mechanistic flow of anhydrous esterification minimizing nitrile hydrolysis risk.

Experimental Protocol

Materials & Equipment
  • Substrate: (4-cyanophenyl)acetic acid (CAS: 1878-82-6)

  • Reagent: Thionyl Chloride (

    
    , ReagentPlus®, 
    
    
    
    99%)
  • Solvent: Methanol (Anhydrous,

    
    0.002% water)
    
  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.

    • Reflux condenser with Calcium Chloride (

      
      ) drying tube or 
      
      
      
      line.
    • Ice-water bath.[2]

    • Gas scrubber (NaOH trap) for acidic off-gassing.

Step-by-Step Methodology

Step 1: Setup and Solubilization

  • Charge an oven-dried round-bottom flask with (4-cyanophenyl)acetic acid (1.0 equiv).

  • Add anhydrous Methanol (0.3 M concentration relative to substrate).

  • Note: The starting material may not fully dissolve initially; this is normal.

Step 2: Activation (Exothermic Control)

  • Cool the suspension to 0°C using an ice-water bath.

  • CRITICAL: Add Thionyl Chloride (1.5 - 2.0 equiv) dropwise over 15–20 minutes.

  • Why: The reaction between

    
     and MeOH is highly exothermic. Rapid addition can cause splashing or solvent boiling, leading to loss of containment.
    
  • Observation: The solution will become clear as HCl is generated and the esterification proceeds.

Step 3: Reaction & Reflux

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat to reflux (65°C) for 2–4 hours.

  • Self-Validation Point (TLC): Spot the reaction mixture against the starting acid (Eluent: 30% EtOAc in Hexanes). The product (Ester) will have a significantly higher

    
     (~0.6-0.7) than the Acid (
    
    
    
    < 0.2). The reaction is complete when the baseline acid spot disappears.

Step 4: Workup & Isolation

  • Cool the mixture to RT.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove MeOH and excess

    
    .
    
  • Quench: Dissolve the residue in Ethyl Acetate (EtOAc) and slowly wash with saturated Sodium Bicarbonate (

    
    ) solution until the aqueous layer is pH ~8. Caution: CO2 evolution.
    
  • Wash the organic layer with Brine (

    
    ), dry over anhydrous Sodium Sulfate (
    
    
    
    ), and filter.
  • Concentrate in vacuo to yield the crude solid.

Purification Workflow Diagram

WorkupWorkflow Reaction Reaction Mixture (Reflux) Evap Evaporation (Remove MeOH/SOCl2) Reaction->Evap Quench Quench / Wash (Sat. NaHCO3 + EtOAc) Evap->Quench Residue Dissolution PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer Drying Drying (Na2SO4) OrgLayer->Drying Final Final Product Methyl (4-cyanophenyl)acetate Drying->Final Concentration

Caption: Isolation workflow ensuring removal of acidic residues and recovery of pure ester.

Characterization & Quality Control

The product should be characterized to confirm the ester formation and the integrity of the nitrile group.

Data Summary Table
ParameterSpecification / Observation
Appearance White to Off-white crystalline solid
Molecular Weight 175.18 g/mol
Yield Typical: 95% - Quantitative
IR Spectroscopy 2228 cm⁻¹ (C≡N stretch, sharp)1735 cm⁻¹ (C=O ester stretch, strong)
¹H NMR (CDCl₃) δ 3.70 ppm (s, 3H, -OCH₃)δ 3.68 ppm (s, 2H, Ar-CH₂-)δ 7.4-7.7 ppm (m, 4H, Aromatic AA'BB')

Interpretation of NMR:

  • The appearance of the sharp singlet at ~3.70 ppm confirms the presence of the methyl ester group.

  • The preservation of the aromatic splitting pattern and the absence of amide protons (usually broad singlets > 5.0 ppm) confirms the nitrile was not hydrolyzed.

Safety & Handling

  • Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and SO2. All transfers must be done in a fume hood.

  • Cyanide Derivatives: While the nitrile group is covalently bonded, combustion or strong metabolic processing can release cyanide. Handle as a hazardous substance.

  • Pressure Control: The reaction generates gas. Ensure the system is vented through a drying tube and scrubber; never seal a refluxing reaction generating gas.

References

  • Organic Syntheses. (n.d.). General Procedures for Esterification using Thionyl Chloride. (Analogous protocols for acid-sensitive substrates). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 277636, Methyl 4-cyanophenylacetate. Retrieved from [Link]

  • Cohen, J. (2020). Nitriles: Reactions Forming and Reactions of.[3] (Mechanism of Nitrile Hydrolysis vs Stability). Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Methyl (4-cyanophenyl)acetate is a bifunctional organic molecule featuring both a nitrile and a methyl ester group. This unique combination makes it a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its reactivity is centered around the ester moiety and the aromatic ring, which can be further functionalized. Given its role as a precursor in multi-step syntheses, establishing its identity, purity, and impurity profile with high confidence is not merely a quality control measure; it is fundamental to ensuring the success, reproducibility, and safety of the final product.

This document serves as a detailed guide for researchers, analytical scientists, and drug development professionals, providing a suite of robust analytical methods for the comprehensive characterization of Methyl (4-cyanophenyl)acetate. We move beyond simple procedural lists to explain the causality behind methodological choices, grounding each protocol in established scientific principles to create a self-validating analytical workflow.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential for selecting appropriate analytical techniques, solvents, and storage conditions. The key properties of Methyl (4-cyanophenyl)acetate are summarized below.

PropertyValueSource(s)
Chemical Structure -
CAS Number 52798-01-3[1][2]
Molecular Formula C₁₀H₉NO₂[2][3]
Molecular Weight 175.18 g/mol [2][3]
Appearance White solid to colorless/pale yellow liquid[1][2][3]
Melting Point ~150-154 °C (for parent acid); value for ester varies
Boiling Point 289.9 °C @ 760 mmHg
Solubility Soluble in Chloroform, THF, Dioxane, Ethanol[2]

Integrated Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's identity and quality. A robust characterization strategy relies on an orthogonal, multi-technique approach where the strengths of one method compensate for the limitations of another. The following workflow illustrates the logical sequence of analysis for a new or existing batch of Methyl (4-cyanophenyl)acetate.

G cluster_0 Identity & Structure Confirmation cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure Report Certificate of Analysis (Identity, Purity, Assay) NMR->Report MS Mass Spectrometry (GC-MS) Molecular Weight & Fragmentation MS->Report FTIR FTIR Spectroscopy Functional Group ID (C≡N, C=O) FTIR->Report HPLC HPLC-UV Purity Assay & Non-Volatile Impurities HPLC->Report GC GC-FID Residual Solvents & Volatile Impurities GC->Report Sample Sample Received: Methyl (4-cyanophenyl)acetate Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GC Validation Method Validation (per ICH Q2(R1)) Report->Validation Validated Methods Required

Caption: Integrated workflow for the characterization of Methyl (4-cyanophenyl)acetate.

Application Protocols: From Theory to Practice

The following sections provide detailed, step-by-step protocols for the essential analytical techniques required for a full characterization.

Protocol 1: Purity Determination by Reverse-Phase HPLC

Causality & Rationale: High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A reverse-phase method using a C18 stationary phase is ideal for separating Methyl (4-cyanophenyl)acetate from potential process-related impurities (e.g., the starting material, 4-cyanophenylacetic acid) and degradation products. The aromatic ring provides a strong chromophore for sensitive UV detection.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of Methyl (4-cyanophenyl)acetate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of ~100 µg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • The following parameters provide a robust starting point for method development.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient Elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 235 nm

Gradient Elution Program:

Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN/FA)
0.070%30%
15.020%80%
17.020%80%
17.170%30%
20.070%30%
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurities against a reference standard if available.

Trustworthiness: This protocol's reliability is enhanced by validating it according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision. .

Protocol 2: Structural Elucidation by NMR Spectroscopy

Causality & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation.[4] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay of 1 second, and 16 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

  • Data Interpretation & Expected Signals:

Caption: Predicted NMR signal assignments for Methyl (4-cyanophenyl)acetate.

Protocol 3: Molecular Weight Verification by GC-MS

Causality & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight and provides a fragmentation pattern that serves as a structural fingerprint.[5] The volatility of Methyl (4-cyanophenyl)acetate makes it well-suited for GC analysis. Electron Ionization (EI) will provide reproducible fragmentation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium @ 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min
MS Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 300 amu
  • Data Interpretation:

    • Molecular Ion (M⁺•): The primary goal is to observe the molecular ion peak at m/z = 175.

    • Key Fragments: Expect to see logical fragments corresponding to the loss of parts of the molecule.

m/z ValueIdentityInterpretation
175[M]⁺•Molecular Ion
116[M - COOCH₃]⁺Loss of the methyl ester group
115[M - CH₃COOH]⁺•Loss of acetic acid fragment
Protocol 4: Functional Group Identification by FTIR

Causality & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[6] For this molecule, the nitrile and ester carbonyl stretches are highly characteristic and easily identifiable.

Experimental Protocol:

  • Sample Preparation:

    • For Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a transparent disk.

    • For Liquid/Solid Samples: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal.

  • Data Interpretation:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2230Nitrile (C≡N)Stretching
~1735Ester Carbonyl (C=O)Stretching
~3050Aromatic C-HStretching
~1610, ~1500Aromatic C=CStretching
~1250Ester C-OStretching

References

  • MDPI. 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Tetradecanoate. [Link]

  • SQUARIX. Methyl-(4-cyanophenyl)acetate. [Link]

  • PubChem - NIH. Methyl cyanoacetate | C4H5NO2 | CID 7747. [Link]

  • ChemSynthesis. (4-chlorophenyl)(cyano)methyl acetate. [Link]

  • PMC - NIH. (4-Cyanophenyl)methylene diacetate. [Link]

  • AOBChem. Methyl 2-(4-cyanophenyl)acetate. [Link]

  • ACS Publications. Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. [Link]

  • ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]

  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • TSI Journals. Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in. [Link]

  • Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl (4-cyanophenyl)acetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for monitoring the synthesis and purity of Methyl (4-cyanophenyl)acetate. As a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals, the precise quantification of this ester—distinct from its acid precursor, 4-cyanophenylacetic acid—is critical. This guide emphasizes the suppression of carboxylic acid ionization to achieve baseline resolution, outlines a reaction quenching strategy for accurate kinetic monitoring, and provides a validation framework aligned with ICH Q2(R1) guidelines.

Introduction & Analytical Challenges

Methyl (4-cyanophenyl)acetate contains two distinct functional groups affecting its chromatographic behavior: a nitrile group (-CN) and a methyl ester (-COOCH₃). In reaction mixtures, the primary impurity is often the unreacted or hydrolyzed precursor, 4-cyanophenylacetic acid .

The Separation Challenge
  • Polarity Conflict: The acid precursor is significantly more polar than the ester product. However, under neutral pH conditions, the acid deprotonates (

    
    ), leading to early elution, peak tailing, and potential co-elution with polar solvent fronts.
    
  • Detection: Both species possess a phenyl ring and a nitrile group, providing strong UV absorption. The challenge lies not in detection, but in selectivity.

The Solution: Ion Suppression

To ensure robust separation, the mobile phase pH must be maintained well below the


 of the acid impurity (ideally pH < 2.5). This keeps the acid in its neutral (protonated) form, increasing its retention time and sharpening the peak shape, thereby ensuring baseline resolution from the methyl ester.

Experimental Protocol

Reagents and Chemicals[1][2]
  • Acetonitrile (ACN): HPLC Grade (UV cutoff < 200 nm).

  • Water: Milli-Q or HPLC Grade (

    
    ).
    
  • Phosphoric Acid (85%): Analytical Grade (for buffer preparation).

  • Reference Standards: Methyl (4-cyanophenyl)acetate (>99%) and 4-cyanophenylacetic acid (>98%).

Instrumentation Setup
  • System: Binary Gradient HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 (Octadecylsilyl), End-capped.

    • Dimensions: 4.6 mm x 150 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Temperature: 30°C (Controlled to minimize retention shifts).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5–10 µL.

  • Detection:

    • Primary: 230 nm (Maximizes Nitrile/Carbonyl absorption).

    • Secondary: 254 nm (Aromatic specificity).

Mobile Phase Preparation
  • Solvent A (Buffer): 0.1% Phosphoric Acid in Water.

    • Preparation: Add 1.0 mL of 85%

      
       to 1000 mL of water. Filter through 0.22 µm membrane. pH should be approx. 2.2–2.5.
      
  • Solvent B (Organic): 100% Acetonitrile.

Gradient Program

A gradient is recommended over isocratic elution to prevent the accumulation of late-eluting non-polar impurities often found in reaction mixtures.

Time (min)Solvent A (%)Solvent B (%)Event
0.08515Injection / Hold
2.08515Begin Gradient
12.04060Linear Ramp
15.04060Wash
15.18515Re-equilibration
20.08515End of Run

Sample Preparation & Reaction Monitoring[5][6][7][8][9]

Reaction mixtures are dynamic. Improper quenching can lead to "ghost" results where the reaction continues in the vial.

Workflow Diagram

AnalyticalWorkflow Figure 1: Reaction Monitoring Workflow for Methyl (4-cyanophenyl)acetate Reaction Reaction Vessel (High Conc.) Sampling Aliquot Removal (10-50 µL) Reaction->Sampling t = x min Quench Quench/Dilution (Mobile Phase A) Sampling->Quench Stop Rxn Filter Filtration (0.22 µm PTFE) Quench->Filter Remove Salts HPLC HPLC Analysis (Gradient Elution) Filter->HPLC Inject Data Data Processing (Peak Area Ratio) HPLC->Data Integrate

Detailed Steps:
  • Sampling: Withdraw 20 µL of the reaction mixture.

  • Quenching: Immediately dispense into 980 µL of Cold Mobile Phase A (0.1%

    
    ).
    
    • Why? The acidity stops base-catalyzed hydrolysis; the dilution halts bimolecular reactions; the cold temperature freezes kinetics.

  • Filtration: Vortex for 10 seconds. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial to remove precipitated salts or catalysts.

  • Dilution Factor: 1:50 (Adjust based on initial reactant concentration to target 0.1 – 0.5 mg/mL on column).

Method Validation Strategy (ICH Q2)

To ensure the data is legally and scientifically defensible, the method must be validated.

System Suitability Testing (SST)

Run a standard mix before every sample set.

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 (Acid vs. Ester)Ensures accurate integration of closely eluting peaks.
Tailing Factor (

)
< 1.5Indicates secondary interactions (silanol activity) are suppressed.
RSD (Area) < 1.0% (n=5)Confirms injector precision.
Retention Time Acid: ~5-7 min Ester: ~10-12 minRelative retention depends on column dead volume.
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
Specificity (For Reaction Mixtures)

Inject the "Blank" (Reaction solvent + reagents without precursor) to ensure no interference at the retention time of the Methyl (4-cyanophenyl)acetate.

Separation Mechanism & Logic

Understanding the molecular behavior allows for faster troubleshooting.

SeparationLogic Figure 2: Mechanistic Logic of Acid/Ester Separation on C18 MobilePhase Mobile Phase pH 2.5 AcidImpurity 4-Cyanophenylacetic Acid MobilePhase->AcidImpurity Suppresses Ionization EsterProduct Methyl (4-cyanophenyl)acetate MobilePhase->EsterProduct No Effect StateAcid Protonated (Neutral) COOH Form AcidImpurity->StateAcid StateEster Neutral Ester Form EsterProduct->StateEster Interaction Interaction with C18 Ligands StateAcid->Interaction Moderate Hydrophobicity StateEster->Interaction High Hydrophobicity (Methyl group adds non-polarity) Elution Elution Order Interaction->Elution Result Acid (Early) -> Ester (Late) Elution->Result

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Acid Peak) Mobile phase pH too high (>3.0).Remake Solvent A with fresh Phosphoric Acid; ensure pH is ~2.2.
Split Peaks Sample solvent mismatch.If quenching in pure ACN, the strong solvent effect distorts the band. Quench in Mobile Phase A.
Baseline Drift Gradient absorption.Ensure Solvent A and B are balanced. Phosphoric acid does not absorb much at 230nm, but impurities in ACN might. Use HPLC-grade ACN.
Ghost Peaks Carryover.Add a needle wash step (50:50 ACN:Water) between injections.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • Sigma-Aldrich (Merck). HPLC Analysis of Phenylacetic Acid on Ascentis C18. (Demonstrates retention behavior of phenylacetic acid derivatives in acidic media).

  • PubChem. Compound Summary: Methyl 4-cyanophenylacetate. National Library of Medicine.

  • Mac-Mod Analytical. Guide to Reversed Phase Chemistries & Selectivity. (General guide on C18 retention mechanisms for polar/acidic analytes).

Sources

High-Resolution GC-MS Profiling of Methyl (4-cyanophenyl)acetate: Synthesis Monitoring and Impurity Identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-04

Abstract

Methyl (4-cyanophenyl)acetate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and aromatase inhibitors (e.g., Letrozole). Its purity is paramount for downstream yield and safety. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification of Methyl (4-cyanophenyl)acetate and the structural elucidation of its common synthetic byproducts. Unlike generic screening methods, this protocol addresses specific challenges such as transesterification artifacts during sample preparation and the chromatographic resolution of positional isomers.

Introduction & Chemical Context

The analysis of phenylacetic acid derivatives requires a nuanced understanding of their chemical stability. Methyl (4-cyanophenyl)acetate is typically synthesized via two primary routes:

  • Fischer Esterification: Acid-catalyzed reaction of 4-cyanophenylacetic acid with methanol [1].

  • Pd-Catalyzed Cyanation: Reaction of methyl 4-chlorophenylacetate with cyanide sources.

Each route generates a distinct impurity profile. The ester functionality makes the analyte susceptible to hydrolysis (reverting to the acid) or transesterification if inappropriate solvents (e.g., ethanol) are used during analysis. Furthermore, the nitrile group (


) introduces polarity that can lead to peak tailing on non-polar columns if the stationary phase is not essentially inert.

This guide provides a self-validating method using a 5%-phenyl-arylene stationary phase, chosen for its balance of resolving power for aromatic isomers and inertness toward polar functional groups.

Experimental Protocol

Reagents and Standards[1][2][3]
  • Reference Standard: Methyl (4-cyanophenyl)acetate (>98% purity).[1][2]

  • Internal Standard (IS): Methyl benzoate-

    
     or 1,4-Dichlorobenzene-
    
    
    
    (to monitor injection precision).
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

    • Critical Note: Do not use Methanol or Ethanol as the diluent. Trace acidity in the sample can catalyze transesterification in the vial, creating false positives for ethyl/methyl analogs [2].

  • Derivatization Reagent (Optional): BSTFA + 1% TMCS (for detecting the free acid byproduct).

Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of sample into a 20 mL scintillation vial. Dissolve in 10 mL of DCM (Conc: 1 mg/mL).

  • Working Solution: Dilute 100

    
    L of Stock Solution into 900 
    
    
    
    L of DCM containing the Internal Standard (10
    
    
    g/mL final IS concentration).
  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter into an autosampler vial.
    
GC-MS Instrument Conditions[5]

The following parameters are optimized for an Agilent 7890/5977 or Thermo Trace/ISQ system, but are transferable to any single-quadrupole GC-MS.

Table 1: Gas Chromatography Parameters

ParameterSettingRationale
Inlet Split/Splitless (S/SL)Standard injection port.
Mode Split (10:1)Prevents column overload; improves peak shape for polar nitriles.
Temperature 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Column DB-5ms UI or HP-5ms UI (30m

0.25mm

0.25

m)
"Ultra Inert" (UI) phase is essential to reduce tailing of the cyano group.
Oven Program 60°C (1 min hold)

20°C/min

300°C (3 min hold)
Rapid ramp removes solvent; slow enough to resolve isomers.

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Source Temp 230°CStandard EI source temperature.
Transfer Line 280°CPrevents condensation of high-boiling dimers.
Ionization Electron Impact (EI), 70 eVStandardizes fragmentation for library matching (NIST/Wiley).
Scan Range

40 – 450
Covers parent ion (

) and potential dimers.
Solvent Delay 3.0 minProtects filament from solvent burn.

Results & Discussion

Chromatographic Logic and Impurity Profiling

Under these conditions, Methyl (4-cyanophenyl)acetate elutes at approximately 11.5 – 12.5 minutes. The logic for identifying impurities relies on monitoring specific mass shifts relative to the parent molecule.

Figure 1: Analytical Logic Flow

AnalyticalWorkflow Sample Crude Reaction Mixture Prep Dilution in DCM (No Alcohols!) Sample->Prep 1 mg/mL GC GC Separation (DB-5ms UI) Prep->GC 1 µL Inj MS EI Source (70eV) GC->MS Elution Data Data Analysis MS->Data TIC/EIC Peak1 Target Analyte (Methyl 4-cyanophenylacetate) Data->Peak1 RT ~12 min Peak2 Solvent/Light Impurities (Methyl benzoate) Data->Peak2 RT < Target Peak3 Hydrolysis Product (4-cyanophenylacetic acid) Data->Peak3 Tailing Peak

Caption: Analytical workflow emphasizing solvent choice and peak identification logic.

Mass Spectral Interpretation (The "Fingerprint")

The identification of Methyl (4-cyanophenyl)acetate (MW = 175.18) is confirmed by a distinct fragmentation pattern.[3][4] Unlike simple aliphatic esters, the aromatic ring and cyano group stabilize specific carbocations.

Key Diagnostic Ions:

  • 
     175 (
    
    
    
    ):
    The molecular ion is distinct and usually of moderate intensity (20-40%).
  • 
     116 (Base Peak, 
    
    
    
    ):
    Loss of the carbomethoxy group (
    
    
    ). This forms the 4-cyanobenzyl cation , a highly stable resonance-stabilized ion. This is the primary quantifier ion.
  • 
     144 (
    
    
    
    ):
    Loss of the methoxy group (
    
    
    ). Characteristic of methyl esters.
  • 
     89:  Loss of HCN from the cyanobenzyl cation (secondary fragmentation), forming the cyclopentadienyl cation analog.
    

Figure 2: Fragmentation Pathway

Fragmentation Parent Methyl (4-cyanophenyl)acetate [M]+ m/z 175 Frag1 Loss of -OCH3 [M-31]+ m/z 144 (Acylium Ion) Parent->Frag1 -31 Da Frag2 Loss of -COOCH3 [M-59]+ m/z 116 (Cyanobenzyl Cation - Base Peak) Parent->Frag2 -59 Da (Alpha Cleavage) Frag3 Loss of HCN [116 - 27]+ m/z 89 (Phenyl Cation Variant) Frag2->Frag3 -27 Da

Caption: Electron Impact (EI) fragmentation pathway. The m/z 116 ion is the diagnostic base peak.

Common Byproducts and Interferences

1. 4-Cyanophenylacetic Acid (Hydrolysis Product)

  • Origin: Incomplete esterification or moisture ingress.

  • GC Behavior: Due to the free carboxylic acid, this molecule interacts strongly with active sites in the inlet and column, leading to severe peak tailing and variable retention times.

  • Identification:

    
     161 (
    
    
    
    ),
    
    
    116 (Base peak).
  • Mitigation: If this peak is observed, derivatize the sample with BSTFA to form the TMS-ester (Methyl 4-cyanophenylacetate-TMS is not possible; the acid becomes the TMS ester), which elutes sharply [3].

2. Methyl 4-chlorophenylacetate

  • Origin: If the synthesis started from 4-chlorophenylacetic acid (via cyanation) and the reaction was incomplete.

  • Identification: Look for the characteristic Chlorine isotope pattern (

    
     ratio of 3:1) at 
    
    
    
    184/186.

3. "Tris" Impurity

  • Origin: In complex couplings (e.g., Letrozole synthesis), bis-alkylation can occur [4].

  • Identification: High molecular weight (elutes >250°C). Look for ions >

    
     300.
    

Troubleshooting & Maintenance

IssueProbable CauseCorrective Action
Peak Tailing (Target) Active sites in inlet liner.Replace liner with Ultra Inert (deactivated) wool liner.
Extra Peak (M+14) Transesterification (Ethyl ester).Check solvent.[5][6][7] Ensure no Ethanol/Methanol is used in prep.
No M+ Peak Ion source temperature too high.Lower source temp to 200°C to preserve molecular ion.
Ghost Peaks Carryover from previous high-conc injection.Run 3 solvent blanks (DCM) between samples.

References

  • ChemicalBook. (2025).[1] Synthesis of Methyl (4-cyanophenyl)acetate from Methanol and 4-cyanophenylacetic acid. Retrieved from

  • National Institutes of Health (NIH). (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate (Transesterification risks). Drug Testing and Analysis. Retrieved from

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Carboxylic Acids and Esters). Retrieved from

  • Google Patents. (2004). Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. WO2004076409A2. Retrieved from

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Agent: Senior Application Scientist | Status: Open

Overview: The Chemoselectivity Challenge

User Ticket: "I am trying to synthesize Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) from 4-cyanophenylacetic acid. My yield is inconsistent, and I am seeing a white precipitate that is insoluble in methanol. Additionally, my final product yellows upon standing. Please advise."

Scientist Response: The synthesis of Methyl (4-cyanophenyl)acetate presents a classic chemoselectivity problem. You are attempting to esterify a carboxylic acid (Site A) while preserving a nitrile group (Site B) on the same molecule.

The core conflict is that both functional groups are susceptible to acid-catalyzed hydrolysis/solvolysis. Your "white precipitate" is likely the amide resulting from the partial hydrolysis of the nitrile, and the "yellowing" suggests benzylic oxidation at the activated methylene position.

This guide breaks down these failure modes into actionable troubleshooting modules.

Module 1: The "White Precipitate" (Nitrile Hydrolysis)
The Issue

Under the strong acidic conditions required for Fischer esterification, the aromatic nitrile (-CN) can competitively hydrate to form a primary amide (-CONH₂). If the reaction is pushed further or water is present, this amide hydrolyzes to the carboxylic acid, potentially leading to dimethyl terephthalate derivatives if methanolysis occurs at both sites.

Root Cause Analysis
  • Water Ingress: The nitrile hydrolysis mechanism is strictly water-dependent. Even trace moisture in "reagent grade" methanol can trigger this.

  • Temperature Overshoot: Aromatic nitriles are generally stable at room temperature in acidic methanol, but refluxing (>60°C) significantly accelerates nitrile hydration.

  • Catalyst Concentration: Excess H₂SO₄ acts as a dehydrating agent initially but eventually promotes hydrolysis if the equilibrium shifts.

The Mechanism (Competitive Pathways)

The following diagram illustrates the "Happy Path" (Target) versus the "Failure Path" (Impurity).

ReactionPathways cluster_0 Critical Control Point: Water Content Start 4-Cyanophenylacetic Acid (Starting Material) Target Methyl (4-cyanophenyl)acetate (TARGET) Start->Target MeOH, H+, -H2O (Fischer Esterification) Amide Methyl (4-carbamoylphenyl)acetate (Amide Impurity) Start->Amide H+, H2O (Direct Hydration) Target->Amide H+, H2O (Nitrile Hydration) DiAcid 4-(Methoxycarbonylmethyl)benzoic acid (Hydrolysis Product) Amide->DiAcid H+, H2O, Heat (Amide Hydrolysis)

Caption: Figure 1. Competitive reaction pathways. Green arrows indicate the desired esterification. Red dashed arrows indicate the moisture-driven hydrolysis of the nitrile group.

Troubleshooting Protocol
SymptomProbable ImpurityDiagnostic (1H NMR)Corrective Action
White Precipitate Amide (4-carbamoyl...)New broad singlets at δ 7.5–8.0 ppm (NH₂).Switch to anhydrous MeOH; Add molecular sieves.
Loss of Product Di-acid/Di-ester Loss of aromatic AA'BB' asymmetry; shift in aromatic protons.Lower reaction temperature (RT vs Reflux).
Stuck Reaction Unreacted Acid COOH proton visible >11 ppm.Use Thionyl Chloride (SOCl₂) instead of H₂SO₄.
Module 2: The "Yellowing" (Benzylic Oxidation)
The Issue

The methylene group (-CH₂-) in your target is doubly activated : it is benzylic (adjacent to the ring) and alpha to a carbonyl (the ester). This makes the C-H bonds significantly more acidic and prone to radical autoxidation, forming a yellow


-keto ester impurity.
Mechanism


Mitigation Strategy
  • Inert Atmosphere: Always purge the reaction vessel with Nitrogen or Argon.

  • Light Protection: Wrap the reaction flask in aluminum foil if the reaction time exceeds 4 hours.

  • Quench Quickly: Do not leave the crude reaction mixture sitting in basic workup solution, which promotes enolate formation and subsequent oxidation.

Module 3: Optimized Experimental Protocols

Two validated methods are recommended based on the impurity profile you are observing.

Method A: The Standard (Cost-Effective)

Best for: Large scale, when water content is strictly controlled.[1]

  • Dissolve: Suspend 4-cyanophenylacetic acid (1.0 eq) in anhydrous Methanol (10-20 volumes).

  • Catalyze: Add concentrated H₂SO₄ (3.0 eq) dropwise at 0°C. Exotherm control is critical.

  • React: Stir at Room Temperature for 4–6 hours. DO NOT REFLUX.

    • Why? Refluxing significantly increases the rate of nitrile hydrolysis [1].

  • Workup: Neutralize with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid silica-catalyzed hydrolysis.

Method B: The High-Fidelity (Thionyl Chloride)

Best for: High purity requirements, avoiding water entirely.

  • Setup: Flame-dry flask under Argon.

  • Activation: Add Methanol (solvent) and cool to 0°C.

  • Reagent Generation: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise.
    
    • Mechanism:[2][3][4][5][6] This generates anhydrous HCl in situ and consumes any adventitious water (

      
      ).
      
  • Addition: Add 4-cyanophenylacetic acid in one portion.

  • React: Stir at 0°C to RT for 12 hours [2].

  • Workup: Evaporate solvent directly. Partition residue between NaHCO₃ and DCM.

Decision Tree: Troubleshooting Your Experiment

Troubleshooting Start Start: Analyze Crude NMR CheckCN Is the Nitrile (CN) peak intact (~118 ppm 13C)? Start->CheckCN CheckEster Is the Methyl Ester (OMe) peak present (~3.7 ppm 1H)? CheckCN->CheckEster Yes IssueHydrolysis ISSUE: Nitrile Hydrolysis (Amide/Acid formed) CheckCN->IssueHydrolysis No (New signals >160 ppm) IssueIncomplete ISSUE: Incomplete Reaction CheckEster->IssueIncomplete No, Acid remains Success SUCCESS: Pure Product CheckEster->Success Yes, Clean Spectrum IssueOxidation ISSUE: Benzylic Oxidation (Yellow/Orange oil) Success->IssueOxidation Product turns yellow over time

Caption: Figure 2. Troubleshooting logic flow for crude product analysis.

References
  • ChemicalBook. (2025).[1] Synthesis of Methyl (4-cyanophenyl)acetate from Methanol and 4-cyanophenylacetic acid. Retrieved from

  • Mijin, D. Z., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of Pyridones (Context on Nitrile Stability). Journal of the Serbian Chemical Society. Retrieved from

  • BenchChem. (2025). The Pinner Reaction: A Technical Guide. Retrieved from

  • Organic Chemistry Portal. (2025). Methyl Esters - Synthesis and Protection. Retrieved from

  • ACS Publications. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives. Organic Letters. Retrieved from

Sources

Optimization of reaction conditions for Methyl (4-cyanophenyl)acetate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Esterification Conditions & Impurity Profiling Ticket ID: #EST-CN-404 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Nitrile-Ester Paradox

Welcome to the technical support center. You are likely here because you are attempting to synthesize Methyl (4-cyanophenyl)acetate and are facing a classic chemoselectivity challenge.

You have two functional groups on your phenyl ring:

  • Acetic Acid moiety (-CH₂COOH): Needs to be esterified.

  • Cyano group (-CN): Needs to remain inert.

The Problem: The conditions required to drive Fischer esterification (Acid + Alcohol + Heat) are chemically adjacent to the conditions that trigger Nitrile Hydrolysis (Acid + Water + Heat) or the Pinner Reaction (Anhydrous Acid + Alcohol).

If your yield is low or your product is a solid instead of an oil (or vice versa depending on purity), you have likely degraded the nitrile. This guide provides the protocols to navigate this narrow thermodynamic window.

Validated Protocols

We support two primary methodologies. Method A is recommended for high-purity, small-to-mid-scale applications. Method B is for bulk scale where cost is a constraint, but it carries higher risk.

Method A: The Anhydrous "In-Situ" Protocol (Recommended)

Mechanism: Uses Thionyl Chloride (


) to generate anhydrous 

and scavenge water, driving the equilibrium forward without thermal stress.
  • Reagents: 4-Cyanophenylacetic acid (1.0 eq), Methanol (Solvent, excess), Thionyl Chloride (1.5 eq).[1]

  • Setup: Flame-dried glassware, inert atmosphere (

    
     or 
    
    
    
    ).

Step-by-Step:

  • Dissolution: Suspend 4-cyanophenylacetic acid in Methanol (approx. 10-15 volumes) at 0°C (Ice bath).

  • Activation: Add

    
     dropwise over 30 minutes. Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 12 hours.

    • Critical: Do NOT reflux. Refluxing promotes the attack of methanol on the nitrile (Pinner reaction).

  • Quench: Concentrate the mixture under reduced pressure to remove excess MeOH/HCl.

  • Workup: Redissolve residue in EtOAc. Wash slowly with saturated

    
     (to pH 8) then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
Method B: The Kinetic Control Protocol (Legacy)

Mechanism: Classic Fischer Esterification using


.
  • Reagents: 4-Cyanophenylacetic acid (1.0 eq), Methanol, Conc.

    
     (3.0 eq).
    

Step-by-Step:

  • Addition: Add

    
     dropwise to a solution of the acid in Methanol at 0°C .
    
  • Reaction: Stir at Room Temperature for exactly 4 hours.

    • Warning: Extended times (>6h) in the presence of the water generated by the reaction will initiate nitrile hydrolysis to the amide.

  • Workup: Must be neutralized immediately with aqueous

    
     at 0°C.
    

Troubleshooting & FAQs

Q1: My product solidified into a yellow/white precipitate during the reaction. What is it?

Diagnosis: You have likely formed Methyl 2-(4-carbamoylphenyl)acetate (the Amide byproduct). Cause: Presence of water + Acid + Heat.[2][3][4] If you used Method B and let it run too long or got the reaction too hot, the nitrile hydrolyzed. Solution:

  • Switch to Method A (

    
    ) to ensure anhydrous conditions.
    
  • Check your Methanol source; it must be "Anhydrous" grade (<0.05% water).

Q2: I see a new spot on TLC that runs lower than the starting material.

Diagnosis: This is likely the Di-acid (4-carboxyphenylacetic acid) or the Amide-Acid . Reasoning: If the esterification fails but hydrolysis succeeds, you lose the methyl group and the nitrile. Fix: Ensure your catalyst (


 or 

) is fresh. Old thionyl chloride hydrolyzes to

and

gas, leaving you with no dehydrating power.
Q3: Can I use a Dean-Stark trap to improve yield?

Answer: No. Technical Explanation: Methyl esterifications use Methanol (BP ~65°C). Water (BP 100°C) cannot be removed via Dean-Stark azeotrope effectively with Methanol as the solvent. Dean-Stark is for Toluene/Benzene systems. Alternative: Use Molecular Sieves (3Å) in the reaction flask if you are using Method B to trap water physically.

Q4: Why not reflux to speed it up?

Answer: The rate of esterification of the aliphatic carboxylic acid is significantly faster than the attack on the aromatic nitrile at Room Temperature. Raising the temperature to reflux (65°C) narrows this kinetic gap, increasing the rate of side reactions (Pinner imidate formation) exponentially. Patience at RT yields higher purity.

Visualizing the Chemistry

The following diagram illustrates the "Danger Zone" where the nitrile group degrades.

ReactionPathways Start 4-Cyanophenylacetic Acid (Starting Material) Target Methyl (4-cyanophenyl)acetate (Target Ester) Start->Target MeOH, H+, RT (Kinetic Control) Amide Amide Byproduct (Hydrolysis) Start->Amide H2O, H+, Heat Imidate Imidate Salt (Pinner Intermediate) Start->Imidate Anhydrous HCl, MeOH REFLUX Target->Amide H2O, H+, Heat DiEster Dimethyl Terephthalate deriv. (Complete Solvolysis) Imidate->DiEster H2O Workup

Caption: Figure 1. Reaction Selectivity Landscape. Green path represents the optimized kinetic window. Red/Yellow paths represent thermodynamic sinks caused by water or excessive heat.

Analytical Data Summary

Use this table to validate your product during the workup phase.

CompoundAppearanceIR Signal (Key)1H NMR (Key Shift)
Target Ester Colorless Oil / Low melting solid~2230 cm⁻¹ (CN) 1735 cm⁻¹ (Ester C=O)3.70 ppm (s, 3H, -OCH₃) 3.65 ppm (s, 2H, -CH₂-)
Amide Impurity White Solid3100-3400 cm⁻¹ (NH₂)1680 cm⁻¹ (Amide C=O)Loss of sharp CN peak; Broad NH protons
Starting Acid White PowderBroad 2500-3000 cm⁻¹ (OH)12.0+ ppm (COOH)

References

  • ChemicalBook. (n.d.). Synthesis of Methyl (4-cyanophenyl)acetate. Retrieved from

  • Google Patents. (2008). Process for the preparation of phenylacetic acid derivatives. WO2008075068. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hunter, R., et al. (2011). In situ generation of anhydrous HCl for esterification. Journal of Organic Chemistry. (Mechanistic grounding for SOCl2/MeOH usage).

Sources

Identifying impurities in Methyl (4-cyanophenyl)acetate by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling of Methyl (4-cyanophenyl)acetate

Executive Summary & Scope

This guide addresses the structural validation and impurity profiling of Methyl (4-cyanophenyl)acetate (CAS: 52749-23-2). This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and xanthine oxidase inhibitors (e.g., Febuxostat precursors).

High-purity isolation of this ester is often complicated by three primary vectors:

  • Incomplete Esterification: Residual (4-cyanophenyl)acetic acid.

  • Nitrile Instability: Hydrolysis of the cyano group to an amide or carboxylic acid.

  • Process Solvents: Residual methanol, ethyl acetate, or DMF.

This document provides a self-validating NMR workflow to identify and quantify these specific impurities.

The "Gold Standard": Reference Spectrum

Before troubleshooting, you must establish the baseline for the pure compound. The spectrum of Methyl (4-cyanophenyl)acetate in Chloroform-d (


) is distinct due to the electron-withdrawing nature of the cyano group (CN), which creates a clear AA'BB' aromatic system.
Table 1: 1H NMR Assignment (300-400 MHz, )
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

)
Mechanistic Note
Ar-2,6 Aromatic7.40 – 7.45Doublet (d)2H~8.0 HzOrtho to acetate chain; less deshielded.
Ar-3,5 Aromatic7.60 – 7.65Doublet (d)2H~8.0 HzOrtho to Cyano (CN); strongly deshielded by anisotropy.

-CH2
Benzylic3.68 – 3.72Singlet (s)2H-Slightly deshielded by the aromatic ring.
OMe Ester3.70 – 3.74Singlet (s)3H-Critical Quality Attribute: Often overlaps with

-CH2.

Technical Insight: In lower-field instruments (300 MHz), the Benzylic


 and Ester 

singlets often merge into a single large peak around 3.7 ppm. In higher fields (500+ MHz), they resolve into two distinct singlets.

Troubleshooting Guides (FAQ Format)

Issue 1: "I see a broad 'hump' around 8-11 ppm and my integration at 3.7 ppm is low."

Diagnosis: Residual Starting Material [(4-cyanophenyl)acetic acid]. Cause: Incomplete Fischer esterification or hydrolysis during workup.

  • The Spectroscopic Evidence:

    • Missing Peak: The sharp methyl ester singlet (OMe) at ~3.70 ppm will be absent or reduced in intensity relative to the aromatic signals.

    • Shifted Benzylic Peak: The

      
      -CH2 singlet of the acid typically shifts slightly downfield (approx. 3.75 - 3.80 ppm) compared to the ester.
      
    • The "Ghost" Proton: The carboxylic acid proton (-COOH) is exchangeable. In dry

      
      , it appears as a broad, flat singlet anywhere between 9.0 and 12.0 ppm. If the solvent is "wet," this peak may vanish due to exchange with 
      
      
      
      /HDO.

Corrective Action:

  • Re-dissolve the crude in Ethyl Acetate.

  • Wash with saturated Sodium Bicarbonate (

    
    ). The acid will move to the aqueous layer; the ester remains in the organic layer.
    
Issue 2: "There are extra peaks in the aromatic region and broad singlets at 6.0 and 7.5 ppm."

Diagnosis: Nitrile Hydrolysis (Amide Formation). Cause: The cyano group is susceptible to hydrolysis under strong acidic or basic conditions, converting it to a primary amide (-


).
  • The Spectroscopic Evidence:

    • New Aromatic Pattern: The symmetry of the AA'BB' system is disturbed. You will see a second set of doublets overlapping the main product.

    • Amide Protons: Primary amides show two broad singlets (due to restricted rotation) in the 5.5 – 7.5 ppm range.

    • Mechanistic Check: The cyano group is electron-withdrawing. Converting it to an amide changes the electronics, causing the Ar-3,5 protons to shift upfield slightly compared to the nitrile precursor.

Issue 3: "I see a triplet at 1.26 ppm and a singlet at 2.05 ppm. Is this a reaction side-product?"

Diagnosis: Residual Ethyl Acetate (Process Solvent). Cause: Insufficient drying after extraction.

  • The Spectroscopic Evidence:

    • 
       4.12 (Quartet, 2H)
      
    • 
       2.05 (Singlet, 3H)
      
    • 
       1.26 (Triplet, 3H)
      
  • Impact: While chemically inert, this inflates the sample weight, leading to errors in yield calculation.

  • Removal: High-vacuum drying at 40°C for 4 hours.

Diagnostic Logic Pathway

The following flowchart illustrates the decision-making process for identifying impurities based on the 1H NMR spectrum.

NMR_Troubleshooting Start Analyze 1H NMR Spectrum (CDCl3) Check_OMe Is the OMe Singlet (~3.7 ppm) present and integrating to 3H? Start->Check_OMe Check_Aromatic Inspect Aromatic Region (7.4 - 7.7 ppm) Check_OMe->Check_Aromatic Yes Acid_Impurity IMPURITY DETECTED: (4-cyanophenyl)acetic acid (Incomplete Reaction) Check_OMe->Acid_Impurity No / Low Integration Amide_Impurity IMPURITY DETECTED: Primary Amide (Nitrile Hydrolysis) Check_Aromatic->Amide_Impurity Extra peaks / Broad NH signals Solvent_Impurity IMPURITY DETECTED: Residual Solvent (EtOAc / MeOH) Check_Aromatic->Solvent_Impurity Sharp singlets/triplets < 3 ppm Pure_Compound VALIDATED: Pure Methyl (4-cyanophenyl)acetate Check_Aromatic->Pure_Compound Clean AA'BB' System only

Figure 1: Decision tree for impurity identification in Methyl (4-cyanophenyl)acetate synthesis.

Advanced Quantification (qNMR)

To determine the exact weight-percent purity (wt%) without a standard curve, use Quantitative NMR (qNMR) with an internal standard.

Protocol:

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (High purity). It provides a distinct singlet at

    
     6.08 ppm (9H) in 
    
    
    
    , which does not overlap with your target.
  • Preparation: Weigh approx. 10 mg of Sample and 5 mg of IS (record exact weights to 0.01 mg). Dissolve in 0.6 mL

    
    .
    
  • Acquisition: Set relaxation delay (

    
    ) to at least 30 seconds to ensure full relaxation of the aromatic protons.
    
  • Calculation:



Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (IS=9, Sample=2 for Ar-H or 3 for OMe)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 13854: Methyl (4-cyanophenyl)acetate 1H NMR. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733519, Methyl 4-cyanophenylacetate.[Link]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO) & NMR Data." University of Wisconsin-Madison Chemistry Department.[Link]

Technical Support Center: Navigating the Scale-Up of Methyl (4-cyanophenyl)acetate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges in the scale-up of Methyl (4-cyanophenyl)acetate production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of this key chemical intermediate. Here, we will delve into the intricacies of the process, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot and optimize your production, ensuring a robust and scalable process.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of Methyl (4-cyanophenyl)acetate, primarily focusing on the common Fischer-Speier esterification route from 4-cyanophenylacetic acid and methanol.

Issue 1: Low or Stalled Reaction Conversion

Symptoms:

  • In-process control (e.g., HPLC, GC) shows a high percentage of unreacted 4-cyanophenylacetic acid even after extended reaction times.

  • The reaction fails to reach the expected conversion levels observed at the lab scale.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting & Optimization Steps
Equilibrium Limitation Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the equilibrium back towards the starting materials, thus limiting the final conversion.[1][2]1. Increase Alcohol Excess: Use a larger excess of methanol. This shifts the equilibrium towards the product side according to Le Chatelier's principle.[1] 2. Water Removal: On a larger scale, the removal of water is crucial. Employ a Dean-Stark apparatus during reflux to physically separate the water-methanol azeotrope.[2] 3. Use of Dehydrating Agents: While less common for large-scale production due to stoichiometry, for smaller pilot batches, the addition of a dehydrating agent like molecular sieves can be effective.
Insufficient Catalyst Activity The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3][4] Insufficient catalyst loading or deactivation will slow down the reaction.1. Optimize Catalyst Loading: Systematically evaluate the catalyst concentration. Typically, 1-5 mol% of a strong acid like H₂SO₄ is used.[5] 2. Catalyst Choice: Consider alternative strong acid catalysts like p-toluenesulfonic acid (p-TsOH), which can be easier to handle in solid form.[2] 3. Ensure Anhydrous Conditions: The presence of water can dilute the acid catalyst, reducing its effectiveness. Ensure all reagents and solvents are sufficiently dry before starting the reaction.
Poor Mass and Heat Transfer On a larger scale, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in slower overall reaction rates.1. Optimize Agitation: Ensure the reactor's stirring mechanism provides adequate mixing for the reaction volume. Baffles in the reactor can improve mixing efficiency. 2. Monitor Internal Temperature: Use a temperature probe placed within the reaction mixture to get an accurate reading, rather than relying on the jacket temperature.
Issue 2: Formation of Impurities and Color

Symptoms:

  • The final product has a yellow or brown discoloration.

  • Analytical characterization (e.g., HPLC, LC-MS) reveals the presence of unknown peaks.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting & Optimization Steps
Thermal Degradation Prolonged heating at high temperatures can lead to the decomposition of starting materials or the product, forming colored byproducts. Aromatic compounds can be particularly susceptible to such degradation.1. Optimize Reaction Temperature and Time: Determine the minimum temperature and reaction time required for complete conversion through kinetic studies. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Side Reactions The nitrile group can be susceptible to hydrolysis under strong acidic conditions and high temperatures, leading to the formation of 4-carboxyphenylacetic acid or its methyl ester.1. Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. 2. Quenching: Upon reaction completion, cool the mixture promptly and neutralize the acid catalyst to prevent further side reactions during workup.
Raw Material Quality Impurities in the starting 4-cyanophenylacetic acid or methanol can carry through the process or participate in side reactions, leading to a complex impurity profile in the final product.[6][7][][9]1. Source High-Purity Starting Materials: Use starting materials with a clear specification sheet and test for purity before use. 2. Impurity Profiling of Starting Materials: If possible, identify the impurities in the starting materials to better predict potential byproducts.
Color Body Formation The exact mechanism of color formation in esterifications can be complex, often involving trace impurities and oxidative processes.[10]1. Charcoal Treatment: During workup, a treatment with activated charcoal can effectively remove many colored impurities. 2. Purification: Recrystallization or column chromatography are effective methods for removing colored byproducts from the final product.
Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product oils out during crystallization.

  • The isolated product has a low melting point or is an oil instead of a solid.

  • The final product purity does not meet specifications after initial purification.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting & Optimization Steps
Incomplete Reaction or Hydrolysis The presence of unreacted starting material or hydrolyzed byproducts can act as an impurity, leading to a depression of the melting point and difficulties in crystallization.1. Ensure Complete Conversion: Monitor the reaction to completion before initiating workup. 2. Thorough Workup: During the aqueous workup, ensure complete removal of the acid catalyst and any water-soluble impurities. A wash with a saturated sodium bicarbonate solution is crucial to neutralize the acid.[11]
Inappropriate Crystallization Solvent The choice of solvent is critical for effective crystallization. A good crystallization solvent should dissolve the product at elevated temperatures but have low solubility at cooler temperatures.1. Solvent Screening: Perform small-scale solvent screening to identify the optimal solvent or solvent mixture for crystallization (e.g., isopropanol, ethyl acetate/heptane). 2. Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the formation of larger, purer crystals.
Polymorphism The product may exist in different crystalline forms (polymorphs), each with its own unique physical properties, including melting point and solubility.[12][13]1. Characterize Solid Forms: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify and characterize different polymorphic forms. 2. Control Crystallization Conditions: Carefully control crystallization parameters (solvent, temperature, cooling rate) to consistently produce the desired polymorph.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of Methyl (4-cyanophenyl)acetate?

A1: The primary safety concerns revolve around the handling of cyanide-containing compounds and the use of strong acids and flammable solvents. The nitrile group in Methyl (4-cyanophenyl)acetate can potentially release hydrogen cyanide (HCN) gas under strong acidic or basic conditions, especially at elevated temperatures. It is crucial to have a well-ventilated workspace, preferably a fume hood, and to have appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A risk assessment should be conducted before starting any work, and an emergency plan should be in place for handling any potential exposures.

Q2: How can I effectively monitor the progress of the esterification reaction on a larger scale?

A2: For large-scale production, in-process monitoring is essential. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods allow for the quantitative determination of the starting material, product, and any major byproducts. For more advanced process control, Process Analytical Technology (PAT) tools like in-situ FTIR or Raman spectroscopy can provide real-time data on the reaction kinetics without the need for sampling.[14][15][16][17][18]

Q3: What are the key considerations for choosing a catalyst for the esterification process at an industrial scale?

A3: At an industrial scale, the choice of catalyst is influenced by several factors beyond just its activity. These include:

  • Cost: Sulfuric acid is often preferred due to its low cost and high activity.[19]

  • Corrosion: Strong acids can be corrosive to stainless steel reactors. The choice of reactor material and catalyst concentration must be carefully considered.

  • Workup and Waste Disposal: The neutralization of a strong acid catalyst generates a significant amount of salt waste. Heterogeneous catalysts (e.g., acidic resins) are an attractive alternative as they can be easily filtered off and potentially reused, simplifying the workup and reducing waste.[11]

Q4: How does the presence of water impact the esterification reaction, and how can it be managed at scale?

A4: Water has a dual role in Fischer esterification. While it is a byproduct that can inhibit the forward reaction, a certain amount of water can sometimes be beneficial for catalyst activity. However, in general, its removal is necessary to drive the reaction to completion.[2] At scale, the most effective method for water removal is azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene.[2] Alternatively, using a large excess of the alcohol reactant can also help to overcome the equilibrium limitation.[1]

Section 3: Experimental Protocols & Workflows

Protocol 1: Scale-Up Synthesis of Methyl (4-cyanophenyl)acetate via Fischer Esterification

This protocol describes a general procedure for the synthesis of Methyl (4-cyanophenyl)acetate on a multi-gram scale.

Materials:

  • 4-Cyanophenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Heptane

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Dean-Stark trap

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the jacketed reactor, charge 4-cyanophenylacetic acid, a 5-10 fold molar excess of methanol, and toluene (approximately 2 volumes relative to the carboxylic acid).

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (1-5 mol%) to the mixture. A slight exotherm may be observed.

  • Reflux and Water Removal: Heat the reaction mixture to reflux (typically 65-70°C). Collect the methanol/water azeotrope in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or HPLC until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add the reaction mixture to a stirred, chilled solution of saturated sodium bicarbonate to neutralize the acid. Ensure adequate ventilation as CO₂ will be evolved.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford Methyl (4-cyanophenyl)acetate as a solid.

Workflow Diagram: Fischer Esterification and Workup

FischerEsterification cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants 4-Cyanophenylacetic Acid + Methanol (excess) + Toluene Reactor Jacketed Reactor with Dean-Stark Trap Reactants->Reactor Catalyst H₂SO₄ (cat.) Catalyst->Reactor Reflux Reflux (65-70°C) Reactor->Reflux Heat WaterRemoval Azeotropic Water Removal Reflux->WaterRemoval Quench Quench with NaHCO₃ Solution Reflux->Quench Cool & Transfer WaterRemoval->Reflux Extraction Liquid-Liquid Extraction Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Solvent Removal (Rotovap) Dry->Concentrate Purify Recrystallization Concentrate->Purify FinalProduct Pure Methyl (4-cyanophenyl)acetate Purify->FinalProduct

Caption: Workflow for the synthesis and purification of Methyl (4-cyanophenyl)acetate.

Section 4: Data Presentation

Table 1: Key Physicochemical Properties of Methyl (4-cyanophenyl)acetate
PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Off-white solid
Melting Point 65-68 °C
Boiling Point 295.5 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water.
Table 2: Comparison of Common Catalysts for Fischer Esterification
CatalystTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1-5 mol%Low cost, high activity.[19]Corrosive, generates significant salt waste upon neutralization.
p-Toluenesulfonic Acid (p-TsOH) 1-5 mol%Solid, easier to handle than H₂SO₄.More expensive than sulfuric acid.
Acidic Ion-Exchange Resins 10-20 wt%Easily separable, reusable, less corrosive.[11]Lower activity than strong mineral acids, may require higher temperatures or longer reaction times.
Thionyl Chloride (SOCl₂) StoichiometricHigh reactivity, reaction is not reversible.Generates corrosive HCl and SO₂ gas, requires careful handling and quenching.

Section 5: Mechanistic Insights

The Fischer Esterification Mechanism

The synthesis of Methyl (4-cyanophenyl)acetate via Fischer esterification proceeds through a series of equilibrium steps. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[2][3][4]

FischerMechanism Start 4-Cyanophenylacetic Acid + H⁺ ProtonatedAcid Protonated Carboxylic Acid Start->ProtonatedAcid Protonation of Carbonyl Tetrahedral1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral1 + Methanol (Nucleophilic Attack) ProtonTransfer Protonated Tetrahedral Intermediate Tetrahedral1->ProtonTransfer Proton Transfer WaterLoss Loss of Water ProtonTransfer->WaterLoss Elimination of H₂O ProtonatedEster Protonated Ester WaterLoss->ProtonatedEster Ester Methyl (4-cyanophenyl)acetate + H⁺ ProtonatedEster->Ester Deprotonation

Caption: Simplified mechanism of the Fischer esterification of 4-cyanophenylacetic acid.

References

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 28). Fischer–Speier esterification. Retrieved February 7, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022, January 26). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Strategy for control of crystallization of polymorphs. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US3071604A - Preparation of light colored fatty acid esters.
  • Hach. (n.d.). Cyanide Waste Treatment. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US2813891A - Esterification of aromatic carboxylic acids.
  • PCC Group. (2022, August 2). The quality of chemical raw materials is an important factor in pharmaceutical production. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022, October 14). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017, October 13). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved February 7, 2026, from [Link]

  • EPA. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022, October 10). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The identification of 4-methylamphetamine and its synthesis by-products in forensic samples. Retrieved February 7, 2026, from [Link]

  • BioPharm International. (2024, August 7). The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022, August 6). Using PAT to accelerate the transition to continuous API manufacturing. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Retrieved February 7, 2026, from [Link]

  • PMC. (2023, August 4). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022, October 10). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Strategy for control of crystallization of polymorphs. Retrieved February 7, 2026, from [Link]

  • SAMCO Technologies. (n.d.). What to Do If You Have Cyanide in Your Industrial Wastewater. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. Retrieved February 7, 2026, from [Link]

  • PMC. (2022, July 1). Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Cyanide Treatment: Physical, Chemical and Biological Processes. Retrieved February 7, 2026, from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Formation, Losses, Preservation and Recovery of Aroma Compounds in the Winemaking Process. Retrieved February 7, 2026, from [Link]

  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved February 7, 2026, from [Link]

  • Zenodo. (n.d.). impurity profiling and drug characterization. Retrieved February 7, 2026, from [Link]

  • Saltworks Technologies. (n.d.). Cyanide Wastewater Treatment. Retrieved February 7, 2026, from [Link]

  • YouTube. (2024, December 10). Synthesis of Aromatic Ester. Retrieved February 7, 2026, from [Link]

  • Ultima. (2024, June 28). The Essential Role of Raw Chemical Materials in Pharmaceuticals. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). (4-Cyanophenyl)methylene diacetate. Retrieved February 7, 2026, from [Link]

  • Wiley Online Library. (2022, March 29). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. Retrieved February 7, 2026, from [Link]

  • Mettler Toledo. (2022, January 19). Crystallization Citation List. Retrieved February 7, 2026, from [Link]

Sources

Optimizing catalyst selection for reactions involving Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 52794-79-3 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Summary

Methyl (4-cyanophenyl)acetate is a bifunctional building block critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and phenethylamine-based alkaloids. Its reactivity is defined by three competing centers:

  • The

    
    -Methylene Carbon:  Highly acidic (
    
    
    
    in DMSO) due to the electron-withdrawing ester and
    
    
    -cyanoaryl ring.
  • The Nitrile Group: Susceptible to reduction and hydrolysis; prone to poisoning transition metal catalysts.

  • The Ester Group: Labile to base hydrolysis; requires chemoselective protection during nitrile reduction.

This guide addresses the three most common failure modes reported by our users: Uncontrolled Dialkylation , Non-Selective Hydrogenation , and Premature Ester Hydrolysis .

Module 1: Optimizing -Alkylation (C-C Bond Formation)

The Problem: The "Dialkylation Trap"

User Query: "I am trying to add a single ethyl group to the alpha position using NaH/THF, but I consistently get a 40:60 mixture of mono- and di-alkylated products. How do I stop at mono-alkylation?"

Technical Diagnosis: The anion formed after the first alkylation is often less stable but kinetically accessible enough to react again, especially in homogenous systems like NaH/THF where the deprotonation is rapid and irreversible. The


-cyano group stabilizes the anion via resonance, making the second deprotonation easier than in unsubstituted phenylacetates.
The Solution: Solid-Liquid Phase Transfer Catalysis (PTC)

Switch from homogenous strong bases (NaH, LDA) to a Solid-Liquid PTC system . This creates a "starved" environment where the active anion is generated slowly at the interface and immediately reacted, minimizing the concentration of active species available for a second attack.

Recommended Catalyst: Tetrabutylammonium Bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336).

Protocol: Mono-Alkylation Workflow
  • Solvent: Toluene (preferred) or Dichloromethane. Avoid polar aprotic solvents (DMF/DMSO) which promote dialkylation.

  • Base: Solid Potassium Carbonate (

    
    ) or Potassium Hydroxide (KOH).
    
  • Catalyst Loading: 5-10 mol% TBAB.

  • Temperature:

    
     to 
    
    
    
    .

Step-by-Step:

  • Dissolve Methyl (4-cyanophenyl)acetate (1.0 eq) and Alkyl Halide (1.05 eq) in Toluene (10V).

  • Add solid, finely powdered

    
     (2.0 eq).
    
  • Add TBAB (0.05 eq).

  • Vigorously stir (mechanical stirring recommended) to maximize solid-liquid interface area.

  • Monitor by HPLC.[1] Stop reaction immediately upon consumption of starting material.

Mechanism Visualization

The following diagram illustrates the "Interfacial Mechanism" that prevents dialkylation.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Solid-Liquid Interface cluster_solid Solid Phase (Base) Substrate Substrate (Neutral) Exchange Ion Exchange Substrate->Exchange Diffusion IonPair [Q+ Anion-] Product Mono-Alkylated Product IonPair->Product + R-X (Fast Step) RX Alkyl Halide (R-X) Exchange->IonPair Extraction by Q+ Base Solid K2CO3 Base->Exchange Deprotonation

Caption: Solid-Liquid PTC cycle minimizing dialkylation by controlling anion concentration in the organic phase.

Module 2: Chemoselective Hydrogenation (Nitrile vs. Ester)

The Problem: Selectivity & Poisoning

User Query: "I need to reduce the nitrile to a primary amine (-CH2NH2) without touching the methyl ester. Using Pd/C gives me secondary amines, and the reaction often stalls."

Technical Diagnosis:

  • Secondary Amine Formation: The primary amine product reacts with the intermediate imine (R-CH=NH) to form a secondary amine dimer.

  • Ester Reduction: Strong catalysts (like

    
    ) will reduce the ester to an alcohol.
    
  • Catalyst Poisoning: The amine product can bind strongly to the metal surface, deactivating the catalyst.

The Solution: Raney Cobalt or Modified Raney Nickel

Raney Cobalt is superior for nitrile-to-primary-amine reduction when esters are present. It is less active toward esters than Nickel and less prone to secondary amine formation. If Raney Cobalt is unavailable, Raney Nickel doped with Ammonia is the industry standard alternative.

Troubleshooting Guide: Catalyst Selection
IssueRecommended CatalystAdditiveConditions
Standard Reduction Raney CobaltNone30-50 bar

,

Raney Ni Alternative Raney Nickel (W2)

in MeOH
10-20 bar

, RT
Pd/C (Avoid if possible) 10% Pd/C2 eq HCl or

3-5 bar

, Acidic media prevents dimerization
Protocol: Selective Hydrogenation (Raney Ni Method)

Note: Raney Nickel is pyrophoric. Handle under inert atmosphere.

  • Vessel: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Solvent: Methanol (saturated with ammonia gas). The ammonia suppresses secondary amine formation by shifting the equilibrium away from the imine dimer.

  • Loading: 10-20 wt% Raney Nickel (washed with MeOH).

  • Process:

    • Purge vessel with

      
       (3x).
      
    • Pressurize with

      
       to 20 bar.
      
    • Stir at 1000 rpm.

    • Critical: Monitor

      
       uptake. The reaction is complete when uptake plateaus. Over-reaction leads to ester reduction.
      
Decision Logic Diagram

Hydrogenation_Logic Start Start: Nitrile Reduction CheckEster Is Ester Retention Critical? Start->CheckEster YesEster Yes: Preserve Ester CheckEster->YesEster Yes NoEster No: Reduce Everything CheckEster->NoEster No SelectCat1 Select Raney Cobalt or Raney Ni + NH3 YesEster->SelectCat1 SelectCat2 Select LAH or Borane NoEster->SelectCat2 Issue1 Problem: Secondary Amines? SelectCat1->Issue1 Sol1 Increase NH3 pressure or use Acetic Anhydride trap Issue1->Sol1 Yes

Caption: Decision tree for selecting hydrogenation conditions based on chemoselectivity requirements.

Module 3: Hydrolysis Control (Ester Saponification)

The Problem: Amide Hydrolysis

User Query: "I want to hydrolyze the methyl ester to the free acid, but the nitrile is also hydrolyzing to the amide."

Technical Diagnosis: Nitriles hydrolyze to amides under strong basic conditions (


) and high heat. Methyl esters hydrolyze faster than nitriles, but the window is narrow if the temperature is uncontrolled.
The Solution: Lithium Hydroxide (LiOH) at Controlled Temperature

Lithium Hydroxide is a milder nucleophile than NaOH. Using a THF/Water mixture allows for homogenous saponification at lower temperatures.

Protocol:

  • Dissolve substrate in THF:Water (3:1).

  • Cool to

    
    .
    
  • Add LiOH (1.1 eq).

  • Monitor by TLC/HPLC.

  • Quench: Acidify carefully to pH 4 with 1M HCl. Do not go below pH 2, as this may catalyze nitrile hydrolysis or Pinner reaction.

References

  • Phase Transfer Catalysis for Active Methylenes

    • Halpern, M. "Phase-Transfer-Catalyzed Alkylation of Hydantoins and Active Methylene Compounds.
    • Source:

  • Chemoselective Hydrogenation of Nitriles

    • Chen, J., et al. "Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
    • Source:

  • Raney Cobalt Selectivity

    • ResearchGate Discussion on "Selective reduction of nitrile group in presence of ester group." Citing Org. Biomol. Chem., 2014, 12, 7433.[2]

    • Source:

  • General Reactivity of Phenylacetates

    • Bordwell pKa Table (Acidity of alpha-protons).
    • Source:

Sources

Effect of solvent on the reactivity of Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl (4-cyanophenyl)acetate Reactivity Optimization

Product Code: MCPA-Reagent-004 Subject: Solvent Effects on Reactivity, Chemoselectivity, and Troubleshooting Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Solvent-Reactivity Matrix

Methyl (4-cyanophenyl)acetate is a bifunctional building block characterized by two electrophilic centers (ester and nitrile) and one nucleophilic center (the


-methylene carbon). The electron-withdrawing 4-cyano group significantly increases the acidity of the 

-protons (

in DMSO) compared to unsubstituted phenylacetates.

Critical Insight: Solvent choice for this substrate is not merely about solubility; it acts as a "switch" that dictates:

  • Enolate Reactivity: "Naked" enolates in polar aprotic solvents vs. solvated enolates in protic media.

  • Chemoselectivity: Preferential hydrolysis of the ester over the nitrile.

  • Reaction Pathway: Kinetic control (mono-alkylation) vs. Thermodynamic control (bis-alkylation or condensation).

Technical Deep Dive: Solvent-Dependent Protocols

Module A: -Alkylation (C-C Bond Formation)

Context: Synthesis of drug intermediates (e.g., Letrozole precursors, isoquinoline derivatives).

The Mechanism: Deprotonation generates a resonance-stabilized enolate. The 4-cyano group delocalizes the negative charge into the aromatic ring, making the enolate "soft."

Solvent SystemEnolate StateReactivity ProfileRecommended For
DMF / DMSO "Naked" Anion Hyper-Reactive. The cation (

,

) is solvated, but the enolate is not. Rates are

-fold faster.
Difficult electrophiles; Bis-alkylation.
THF / Et₂O Ion Pairs/Aggregates Controlled. Strong cation-anion association reduces reaction rate.Mono-alkylation; Kinetic control.
Toluene + PTC Interfacial Transport Phase-Transfer Controlled. Reaction occurs at the interface or in the organic phase via lipophilic ion pairs.Scale-up; Moisture-sensitive electrophiles.

Troubleshooting Guide: Alkylation Issues

Q: I am observing significant bis-alkylation (dialkylation) when trying to add a single alkyl group. How do I fix this?

  • Diagnosis: The mono-alkylated product is often more acidic than the starting material due to steric relief or electronic effects, leading to rapid second deprotonation in homogenous polar solvents (DMSO/DMF).

  • Solution: Switch to a Non-Polar Solvent with Phase Transfer Catalyst (PTC) .

    • Protocol Adjustment: Use Toluene/30% NaOH(aq) with 5 mol% TBAB (Tetrabutylammonium bromide).

    • Why: The PTC system maintains a low concentration of active enolate in the organic phase, statistically favoring reaction with the electrophile over proton transfer between product and starting material.

Q: My yield is low in THF using NaH. The starting material remains.

  • Diagnosis: The sodium enolate of Methyl (4-cyanophenyl)acetate may form tight aggregates or precipitate in THF, halting the reaction.

  • Solution: Add a co-solvent or additive .

    • Action: Add 10-20% DMPU or HMPA (or the safer alternative N-methylpyrrolidone, NMP) to the THF. This disrupts aggregates and solvates the sodium cation.

Module B: Hydrolysis & Solvolysis (Chemoselectivity)

Context: Generating the free acid without touching the nitrile.

The Challenge: Both the ester and the nitrile are susceptible to hydrolysis. The nitrile requires harsher conditions, but "harsh" is relative to solvent boiling points.

Q: How do I hydrolyze the ester moiety without converting the nitrile to an amide/acid?

  • Protocol: Use THF:Water (4:1) with LiOH at 0°C to RT .

  • Solvent Logic:

    • Avoid high-boiling alcohols (like n-Butanol) which require higher temperatures to reflux.

    • Why LiOH? Lithium coordinates tightly to the carbonyl oxygen, accelerating ester attack while being less basic/nucleophilic toward the nitrile carbon compared to NaOH/KOH in hot alcohols.

    • Solvent Effect: THF solubilizes the organic substrate, while water provides the nucleophile. Keeping the temperature low (<20°C) is the primary kinetic control against nitrile hydrolysis.

Visualizing the Reactivity Landscape

The following diagram illustrates how solvent polarity and additives steer the reaction pathway of Methyl (4-cyanophenyl)acetate.

SolventEffects Substrate Methyl (4-cyanophenyl)acetate PolarAprotic Polar Aprotic (DMSO, DMF) Substrate->PolarAprotic Dissolution NonPolarPTC Non-Polar + PTC (Toluene/NaOH/TBAB) Substrate->NonPolarPTC Biphasic Mix PolarProtic Polar Protic (MeOH, H2O) Substrate->PolarProtic Dissolution NakedEnolate Naked Enolate (High Reactivity) PolarAprotic->NakedEnolate Solvates Cation IonPair Ion-Pair/Interface (Controlled Reactivity) NonPolarPTC->IonPair Phase Transfer Solvated Solvated Anion (Reduced Nucleophilicity) PolarProtic->Solvated H-Bonding BisAlkyl Bis-Alkylation (Thermodynamic Product) NakedEnolate->BisAlkyl Rapid Reaction MonoAlkyl Mono-Alkylation (Kinetic Product) IonPair->MonoAlkyl Steric/Stat Control TransEst Transesterification or Hydrolysis Solvated->TransEst Solvent Attack

Caption: Solvent influence on the reaction trajectory of Methyl (4-cyanophenyl)acetate. Polar aprotic solvents favor rapid, exhaustive alkylation, while PTC systems favor controlled mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol as a solvent for the Knoevenagel condensation of this substrate with an aldehyde?

  • Answer: Yes, but with a caveat.

  • Technical Detail: Ethanol is a standard solvent for Knoevenagel condensations using piperidine/acetic acid catalysts. However, because Methyl (4-cyanophenyl)acetate is an ester, prolonged reflux in ethanol with basic catalysts can lead to transesterification (Methyl ester

    
     Ethyl ester).
    
  • Recommendation: If the product ester group must remain a Methyl ester, use Methanol or an inert solvent like Toluene with a Dean-Stark trap to remove water, driving the equilibrium forward without risking ester exchange.

Q2: I need to reduce the ester to an alcohol, but the nitrile is reducing to an amine. How do I control this?

  • Answer: Solvent and Reagent selection are key.[1]

  • Protocol: Use LiBH₄ in THF or NaBH₄ in MeOH (carefully controlled).

  • Explanation: Strong reducing agents like LiAlH₄ in ether/THF will reduce both the nitrile and the ester. To achieve chemoselectivity (Ester

    
     Alcohol, Nitrile stays intact), use Borane-dimethyl sulfide (in THF) or LiBH₄. The solvent THF is crucial here; it stabilizes the borane intermediate. Avoid protic solvents if using stronger hydrides to prevent "runaway" reduction.
    

Q3: Why does the reaction mixture turn dark red/brown when I add NaH in DMF?

  • Answer: This is the characteristic color of the highly conjugated enolate anion.

  • Significance: The 4-cyano group allows the negative charge to delocalize across the entire phenyl ring system, creating a "quinoid-like" resonance structure which is often deeply colored. This confirms deprotonation is successful. If the color fades rapidly without adding electrophile, you may have moisture contamination (quenching the enolate).

References

  • Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Acidity of Phenylacetates: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Letrozole Synthesis (Contextual): Palle, V. P., et al. (2007).[2] Process for the preparation of Letrozole. US Patent Application 2007/0100149.[2] (Describes the reactivity of 4-cyanophenyl derivatives). Link

  • Hydrolysis Kinetics: Balák, J., & Polievka, M. (1983).[3] Kinetics of hydrolysis of methacrylamide sulfate. Chemical Papers, 37(1), 61-69.[3] (Provides kinetic data on amide/nitrile hydrolysis competition). Link

Sources

Temperature control in the synthesis and reactions of Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl (4-cyanophenyl)acetate Authorized Internal Guide for Synthesis & Process Chemistry Teams

Introduction: The Thermodynamic "Tightrope"

As Senior Application Scientist, I often see this molecule treated as a standard phenylacetic ester. This is a mistake. Methyl (4-cyanophenyl)acetate contains two electrophilic centers: the ester and the nitrile .

The critical challenge is chemoselectivity . The nitrile (cyano) group is thermodynamically prone to hydrolysis under the very acidic conditions required to synthesize the ester, or the basic conditions required to alkylate it. Temperature is your primary control lever to prevent the nitrile from converting into a primary amide (the "M+18" impurity) or a carboxylic acid.

This guide replaces generic protocols with temperature-gated workflows designed to preserve the cyano group.

Module 1: Synthesis & Production (The "Making" Phase)

Core Protocol: Chemoselective Esterification

Objective: Convert 4-cyanophenylacetic acid to its methyl ester without hydrolyzing the nitrile.

Method A: Thionyl Chloride (SOCl₂) – Recommended for High Purity This method generates anhydrous HCl in situ, minimizing the water required for nitrile hydrolysis.

StepActionTemperatureTechnical Rationale
1 Dissolve Precursor0°C Start in an ice bath. Methanol solvation is exothermic; heat spikes here risk early degradation.
2 Add SOCl₂0°C to 5°C CRITICAL: Add dropwise. The reaction

is violently exothermic. If

, you risk attacking the nitrile.
3 Reaction Phase20°C (RT) Remove ice bath. Stir for 12 hours. Do NOT reflux. Refluxing (

) promotes the Pinner reaction (imidate formation).
4 Quench< 10°C Re-cool before adding aqueous NaHCO₃. Hydrolysis of excess SOCl₂ releases heat.

Method B: Sulfuric Acid (H₂SO₄) – High Throughput/Scale-Up Cheaper, but higher risk of "M+18" (Amide) impurity.

  • Protocol: Add H₂SO₄ (cat.) to MeOH solution at 0°C . Warm to Room Temperature for 4 hours.

  • Warning: Never heat this mixture above 40°C. The combination of strong acid, water (generated by esterification), and heat will hydrate the nitrile to 4-cyanophenylacetamide within minutes.

Troubleshooting Synthesis Anomalies

Q: I see a new peak at M+18 in my LC-MS. What happened? A: You hydrolyzed the nitrile. [1][2][3][4] * Cause: Reaction temperature exceeded 40°C or the quench was too hot.

  • Mechanism: Acid-catalyzed hydration of

    
    .
    
  • Fix: Maintain strict 0°C addition. Do not use heating mantles; use a water bath to stabilize RT.

Q: The reaction turned yellow/orange upon adding SOCl₂. A: Trace iron or rapid exotherm.

  • Cause: Fast addition of thionyl chloride caused a local heat spike (

    
    ), leading to oligomerization.
    
  • Fix: Slow down addition rate. Ensure internal probe reads <5°C during addition.

Module 2: Reactions & Derivatization (The "Using" Phase)

Core Protocol: Alpha-Alkylation (C-H Activation)

Objective: Alkylate the benzylic position (alpha to ester) without causing self-condensation (Claisen) or nucleophilic attack on the nitrile.

The Base Dilemma: The benzylic protons are acidic (


).
  • NaH (Sodium Hydride): Usable, but requires 0°C.

  • LDA/LiHMDS: Preferred for kinetic control at -78°C.

Standard Operating Procedure (LDA Method):

  • Cooling: Cool THF solution of LDA (1.1 equiv) to -78°C (Dry ice/Acetone).

  • Addition: Add Methyl (4-cyanophenyl)acetate (dissolved in THF) slowly down the side of the flask.

    • Why? Pre-cooling the solution prevents local heating.

  • Enolization: Stir at -78°C for 30-60 mins.

    • Risk:[5][6][7] If you warm to 0°C here, the enolate will attack another molecule of ester (Claisen condensation).

  • Electrophile: Add alkyl halide at -78°C .

  • Ramp: Allow to warm to 0°C slowly over 2 hours.

Troubleshooting Reaction Failures

Q: I obtained a complex mixture of dimers. Yield is <30%. A: Claisen Condensation (Self-Reaction).

  • Cause: Temperature was too high during enolization. The enolate is a nucleophile; the starting material is an electrophile. At > -40°C, they react with each other. [8][9] * Fix: Keep T < -70°C until the electrophile (alkyl halide) is added.

Q: Upon adding NaH, the reaction erupted/foamed over. A: Thermal runaway.

  • Cause: Hydrogen gas evolution is exothermic. [10] * Fix: Add NaH in small portions at 0°C . Do not add all at once.

Module 3: Visualization & Logic Flows

Figure 1: Synthesis & Degradation Pathways

Caption: Temperature-dependent competition between product formation (Ester) and degradation (Amide/Imidate).

SynthesisPathways Start 4-Cyanophenylacetic Acid SOCl2 Reagent: SOCl2/MeOH Start->SOCl2 Cold Temp: 0°C - 20°C (Controlled) SOCl2->Cold Slow Addition Hot Temp: > 50°C (Reflux/Exotherm) SOCl2->Hot Fast Add / Heat Target TARGET: Methyl (4-cyanophenyl)acetate Cold->Target 12h Stir Impurity1 IMPURITY (M+18): Primary Amide Hot->Impurity1 Nitrile Hydrolysis Impurity2 IMPURITY: Pinner Salt (Imidate) Hot->Impurity2 Pinner Rxn (anhydrous)

Figure 2: Alkylation Decision Tree

Caption: Logic flow for selecting the correct base and temperature for alpha-alkylation.

AlkylationLogic Decision Select Base for Alkylation LDA Base: LDA / LiHMDS (Kinetic Control) Decision->LDA NaH Base: NaH (Thermodynamic Control) Decision->NaH TempLDA Req: -78°C LDA->TempLDA TempNaH Req: 0°C NaH->TempNaH ResultLDA Clean Mono-Alkylation TempLDA->ResultLDA Maintain T Fail FAILURE: Claisen Condensation TempLDA->Fail Warm to 0°C too early ResultNaH Risk: Di-alkylation or Exotherm TempNaH->ResultNaH

References

  • ChemicalBook. (2025).[11] Synthesis of Methyl (4-cyanophenyl)acetate: General Procedures and Conditions. Retrieved from

  • Organic Syntheses. (2023). Sodium Hydride Procedures and Exotherm Management.[10][12][13] Org.[1] Synth. Coll. Vol. 10 , p. 45. Retrieved from

  • Chemistry LibreTexts. (2023). Hydrolysis of Nitriles: Acid and Base Catalyzed Mechanisms.[3][4] Retrieved from

  • National Institutes of Health (NIH). (2023). Ketone α-alkylation Control and Side Reactions.[14] PubMed Central. Retrieved from

  • Vertex AI Search. (2025).[11] Aggregated Safety and Stability Data for Cyanophenylacetates. [Internal Data Verification]

Sources

Technical Guide: Isolation & Purification of Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Critical Quality Attributes (CQA)

Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) is a bifunctional intermediate containing both a nitrile and a methyl ester. Its isolation presents a specific chemoselective challenge: preventing the hydrolysis of the ester (sensitive to base) while maintaining the integrity of the nitrile (sensitive to strong acid/base + heat).

This guide deviates from standard textbook descriptions by focusing on the process engineering of the workup—specifically, how to manipulate phase equilibria to remove the parent acid impurity without degrading the product.

Physical Profile & Solubility
PropertyDescriptionImplications for Workup
State Low-melting solid or viscous oilOften supercools into an oil; requires seeding or scratch to crystallize.
Solubility (Org) High (EtOAc, DCM, MeOH)Easy extraction; requires non-polar solvent (Hexane/Heptane) to force precipitation.
Solubility (Aq) NegligiblePartitions efficiently into organic phase.
pKa (Parent Acid) ~4.0 (4-cyanophenylacetic acid)Allows removal via mild basic wash (NaHCO₃).

Module 1: The "Emergency Room" (Troubleshooting)

Use this section if your current isolation is failing.

Issue A: "My product is a yellow oil, but it should be a white solid."

Diagnosis: This is the most common issue. It usually stems from trace solvent retention (specifically EtOAc or DCM) or trace impurities (unreacted acid) depressing the melting point.

  • The Fix:

    • High-Vac: Place the oil under high vacuum (< 2 mbar) at 40°C for 4 hours.

    • The "Scratch" Technique: Dissolve the oil in a minimum volume of diethyl ether. Add Hexane dropwise until cloudy. Cool to -20°C and scratch the glass side with a spatula to induce nucleation.

    • Seed: If you have any solid from a previous batch, add a speck to the oil.

Issue B: "I see a new spot on TLC (more polar) after workup."

Diagnosis: Hydrolysis.[1][2][3]

  • Scenario 1 (Acidic): If you used H₂SO₄/MeOH and heated too long, the nitrile may hydrolyze to the amide (Methyl 4-carbamoylphenylacetate).

  • Scenario 2 (Basic): If you washed with NaOH or heated during the NaHCO₃ wash, the ester hydrolyzed back to the acid (4-cyanophenylacetic acid).

  • The Fix: Check the IR spectrum.

    • Loss of -CN peak (~2230 cm⁻¹): Irreversible nitrile damage. Discard.

    • Broad -OH stretch (2500-3300 cm⁻¹): Ester hydrolysis. You can re-esterify this material.[4][5]

Module 2: Standard Operating Procedure (The Workup)

Context: This protocol assumes synthesis via Fischer Esterification (Acid + MeOH + H₂SO₄/SOCl₂) or Pd-catalyzed cyanation.

Phase 1: Quench & Extraction Logic

The goal is to neutralize the mineral acid catalyst without saponifying the ester.

WorkupLogic Rxn Reaction Mixture (MeOH, H2SO4, Product, Impurities) Conc Concentrate (Remove MeOH) Rxn->Conc Vac < 40°C Residue Oily Residue Conc->Residue Quench Quench: Ice Water + EtOAc Residue->Quench Dissolve PhaseCut Phase Separation Quench->PhaseCut AqLayer Aqueous Layer (H2SO4, MeOH) PhaseCut->AqLayer Discard OrgLayer Organic Layer (Product + Trace Acid) PhaseCut->OrgLayer Keep Wash1 Wash: Sat. NaHCO3 (Cold) Target: pH 8 OrgLayer->Wash1 Remove unreacted acid Wash2 Wash: Brine Wash1->Wash2 Remove water Dry Dry (Na2SO4) & Conc. Wash2->Dry Final Crude Methyl (4-cyanophenyl)acetate Dry->Final

Figure 1: Workup logic flow emphasizing mild neutralization to prevent ester hydrolysis.

Detailed Protocol Steps
  • Concentration (Critical):

    • Remove the reaction solvent (Methanol) before aqueous workup. Methanol acts as a phase-transfer cosolvent and will drag your product into the water layer if not removed.

    • Limit: Do not exceed 40°C in the water bath to prevent thermal degradation.

  • The "Cold" Quench:

    • Resuspend the residue in Ethyl Acetate (EtOAc).[6]

    • Pour the mixture into Ice Water (0-5°C).

    • Why? The heat of neutralization (H₂SO₄ + Water) can locally spike the temperature and hydrolyze the nitrile. Ice mitigates this.

  • The pH Adjustment (The "Goldilocks" Zone):

    • Slowly add Saturated Aqueous NaHCO₃ with vigorous stirring.

    • Target pH: 7.5 – 8.0.

    • Warning: Do NOT use NaOH or KOH. Strong bases will rapidly saponify the methyl ester.

    • Check pH using a strip; stop immediately once slightly basic.

  • Phase Separation:

    • Extract 3x with EtOAc.[6][7][8]

    • Combine organics.[4][6][7][8]

    • Wash 1x with Brine (Saturated NaCl) to remove trapped water.

    • Dry over Anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes. Magnesium Sulfate (MgSO₄) is slightly acidic and acceptable, but Na₂SO₄ is preferred for esters.

Module 3: Purification (Crystallization vs. Chromatography)

Method A: Recrystallization (Preferred for Scale >5g)

Since the product is a low-melting solid, "oiling out" is the main risk.

  • Solvent System: Hexane / Ethyl Acetate (High dilution).

  • Procedure:

    • Dissolve crude solid in minimum hot EtOAc (approx 40°C).

    • Slowly add Hexane until persistent cloudiness appears.

    • Add one drop of EtOAc to clear the solution.

    • Slow Cool: Wrap the flask in foil/towel and let it reach room temperature undisturbed. Then move to 4°C fridge.

    • Result: White needles or prisms.

Method B: Flash Column Chromatography (Preferred for High Purity)

If the crude is dark or contains significant impurities.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient Elution.

    • Start: 100% Hexane (or Petroleum Ether).

    • Ramp: 0% → 20% Ethyl Acetate in Hexane.

  • Rf Value: Product usually elutes around 15-20% EtOAc (Rf ~ 0.4 in 8:2 Hex:EtOAc).

  • Detection: UV (254 nm) – The cyanophenyl group is UV active.

Analytical Validation (QC)

Before releasing the batch for the next step, verify identity and purity.

TechniqueExpected SignalInterpretation
1H NMR (CDCl₃) δ ~3.70 ppm (s, 3H)Methyl ester singlet (Critical check for ester presence).
1H NMR (CDCl₃) δ ~3.65 ppm (s, 2H)Benzylic CH₂.
1H NMR (CDCl₃) δ ~7.4-7.7 ppm (m, 4H)Aromatic system (Para-substitution pattern).
IR (ATR) ~2230 cm⁻¹Sharp Nitrile (-CN) stretch. Must be present.
IR (ATR) ~1735 cm⁻¹Carbonyl (C=O) stretch.

References

  • Synthesis & Workup Precedents

    • General Esterification of Phenylacetic Acids: "Methyl 2-(4-cyanophenyl)acetate synthesis." ChemicalBook.[7][8] Accessed Oct 2025.[3][8] Link

    • Analogous Nitrile Stability: "Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl." Organic Syntheses, Coll.[1] Vol. 4, p.174 (1963). (Demonstrates stability of nitriles in mild basic workups). Link

  • Physical Properties

    • Melting Point Data: "4-Cyanophenylacetic acid (Precursor) MP 150-154°C." Sigma-Aldrich.[9] (Esters typically melt lower than parent acids, supporting the low-melting solid/oil observation). Link

  • Crystallography & Structure

    • Structural Confirmation: "(4-Cyanophenyl)methylene diacetate." PubMed Central. (Provides structural context for 4-cyanophenyl derivatives). Link

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl (4-cyanophenyl)acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Differentiating Ortho, Meta, and Para Isomers

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical quality control checkpoint. The positional variance of a functional group on an aromatic ring can dramatically alter a molecule's biological activity, reactivity, and physical properties. This guide provides an in-depth comparative analysis of Methyl (4-cyanophenyl)acetate and its ortho- and meta-isomers—Methyl (2-cyanophenyl)acetate and Methyl (3-cyanophenyl)acetate—utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Understanding the subtle yet significant differences in the spectral data of these isomers is paramount for researchers, scientists, and drug development professionals to ensure the correct isomeric purity of their materials, which is a crucial aspect of both research integrity and regulatory compliance.

The Structural Landscape: Ortho, Meta, and Para

The core structure of these isomers consists of a methyl acetate group attached to a cyanophenyl ring. The point of differentiation lies in the substitution pattern on the benzene ring.

Caption: Molecular structures of Methyl (2-cyanophenyl)acetate (ortho), Methyl (3-cyanophenyl)acetate (meta), and Methyl (4-cyanophenyl)acetate (para).

This seemingly minor structural variance gives rise to distinct electronic environments for the constituent atoms, which in turn are reflected as unique fingerprints in their respective spectra.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

Key Differentiating Features:

  • Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern on the benzene ring dictates the multiplicity and coupling constants of the aromatic protons.

    • Methyl (4-cyanophenyl)acetate (para): Due to the plane of symmetry, this isomer will exhibit a deceptively simple spectrum in the aromatic region, typically two doublets (an AA'BB' system).

    • Methyl (2-cyanophenyl)acetate (ortho): The proximity of the two substituents leads to a more complex splitting pattern, with four distinct multiplets in the aromatic region.

    • Methyl (3-cyanophenyl)acetate (meta): This isomer will also show four distinct signals in the aromatic region, but with different chemical shifts and coupling patterns compared to the ortho isomer.

  • Methylene Protons (-CH₂-): The chemical shift of the singlet corresponding to the methylene protons is influenced by the electronic nature and proximity of the cyano group.

  • Methyl Protons (-OCH₃): This singlet will be present in all three isomers, typically around 3.7 ppm.[1]

Compound -OCH₃ (s) -CH₂- (s) Aromatic Protons (m)
Methyl (4-cyanophenyl)acetate~3.7 ppm~3.8 ppm~7.4 (d), ~7.6 (d)
Methyl (2-cyanophenyl)acetate~3.7 ppm~3.9 ppm~7.4-7.8 (four distinct multiplets)
Methyl (3-cyanophenyl)acetate~3.7 ppm~3.8 ppm~7.5-7.7 (four distinct signals, complex multiplicity)

Table 1. Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃.

Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution of aromatic multiplets.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse with a relaxation delay of at least 5 seconds.

  • Data Processing:

    • Fourier transform the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

workflow_1H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing prep1 Dissolve 5-10 mg in ~0.6 mL CDCl3 with TMS acq1 Set Spectral Width (0-10 ppm) prep1->acq1 acq2 Acquire 16-32 Scans acq1->acq2 acq3 90° Pulse, 5s Delay acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Calibration (TMS = 0 ppm) proc2->proc3 proc4 Integration proc3->proc4 interpretation interpretation proc4->interpretation Interpret Spectrum

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.[2]

Key Differentiating Features:

  • Number of Aromatic Signals: The symmetry of the molecule dictates the number of unique carbon signals in the aromatic region (δ 110-150 ppm).

    • Methyl (4-cyanophenyl)acetate (para): Due to symmetry, it will show only four signals in the aromatic region.

    • Methyl (2-cyanophenyl)acetate (ortho) and Methyl (3-cyanophenyl)acetate (meta): Both will exhibit six distinct signals in the aromatic region.

  • Chemical Shift of the Cyano Carbon (-C≡N): The position of this quaternary carbon signal (around δ 118 ppm) can vary slightly between the isomers.

  • Chemical Shift of the Carbonyl Carbon (-C=O): The ester carbonyl carbon will appear significantly downfield (around δ 170 ppm).

Compound -OCH₃ -CH₂- -C≡N -C=O Aromatic Carbons
Methyl (4-cyanophenyl)acetate~52 ppm~41 ppm~118 ppm~171 ppm4 signals (~110-140 ppm)
Methyl (2-cyanophenyl)acetate~52 ppm~39 ppm~117 ppm~170 ppm6 signals (~112-138 ppm)
Methyl (3-cyanophenyl)acetate~52 ppm~41 ppm~118 ppm~171 ppm6 signals (~112-135 ppm)

Table 2. Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃.

Experimental Protocol: Acquiring ¹³C NMR Spectra

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a broadband probe on a 400 MHz or higher spectrometer.

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover 0-220 ppm.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing:

    • Fourier transform and phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the presence of specific functional groups. While all three isomers share the same functional groups, subtle differences in the electronic effects of the substituent positions can lead to slight shifts in absorption frequencies.

Key Diagnostic Peaks:

  • C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹. The exact position can be a subtle indicator of the electronic environment.

  • C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O Stretch: A strong band in the 1250-1100 cm⁻¹ region.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of peaks in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

    • Para: Often a strong band between 840-810 cm⁻¹.

    • Ortho: Typically a strong band between 770-735 cm⁻¹.

    • Meta: Can show bands around 780-730 cm⁻¹ and 710-680 cm⁻¹.

Functional Group Methyl (4-cyanophenyl)acetate Methyl (2-cyanophenyl)acetate Methyl (3-cyanophenyl)acetate
C≡N Stretch~2230 cm⁻¹~2228 cm⁻¹~2232 cm⁻¹
C=O Stretch~1745 cm⁻¹~1740 cm⁻¹~1742 cm⁻¹
Aromatic C-H Bending~820 cm⁻¹~760 cm⁻¹~780, 690 cm⁻¹

Table 3. Characteristic IR Absorption Frequencies (cm⁻¹).

Experimental Protocol: Acquiring FT-IR Spectra

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a drop can be placed between two salt (NaCl or KBr) plates.

    • Solid Film: If the sample is a solid, it can be dissolved in a volatile solvent (e.g., dichloromethane), a drop placed on a salt plate, and the solvent allowed to evaporate.

    • KBr Pellet: Alternatively, a small amount of solid can be ground with KBr powder and pressed into a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • The resulting transmittance or absorbance spectrum is displayed.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing structural clues.

Expected Fragmentation:

  • Molecular Ion (M⁺): All three isomers will show a molecular ion peak at m/z = 175.

  • Loss of Methoxy Group (-OCH₃): A prominent peak at m/z = 144, corresponding to the loss of a methoxy radical.

  • Loss of Carbomethoxy Group (-COOCH₃): A peak at m/z = 116, resulting from the cleavage of the ester group.

  • Tropylium Ion Formation: Aromatic compounds can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z = 91, although this may be less prominent depending on the fragmentation pathways.

  • Cyanophenyl Cation: A peak at m/z = 102 corresponding to the cyanophenyl cation.

The relative intensities of these fragment ions can vary between the isomers due to differences in the stability of the resulting radical cations, which can be influenced by the position of the cyano group.

Fragment Ion m/z Expected Presence
[M]⁺175Yes, for all isomers
[M - OCH₃]⁺144Yes, for all isomers
[M - COOCH₃]⁺116Yes, for all isomers
[C₇H₄N]⁺ (cyanophenyl)102Yes, for all isomers

Table 4. Common Fragment Ions in the Mass Spectra of Methyl (cyanophenyl)acetate Isomers.

Experimental Protocol: Acquiring EI-Mass Spectra

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or via a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation patterns of the different isomers.

fragmentation_pathway M [M]⁺˙ m/z = 175 F1 [M - ⋅OCH₃]⁺ m/z = 144 M->F1 - ⋅OCH₃ F2 [M - ⋅COOCH₃]⁺ m/z = 116 M->F2 - ⋅COOCH₃ F3 [C₇H₄N]⁺ m/z = 102 F2->F3 - CH₂

Caption: A simplified fragmentation pathway.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of Methyl (4-cyanophenyl)acetate and its ortho- and meta-isomers requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with the aromatic region of the ¹H NMR spectrum and the number of aromatic signals in the ¹³C NMR spectrum being the most powerful differentiators. IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups and can offer clues to the substitution pattern. Mass spectrometry confirms the molecular weight and provides additional structural information through the analysis of fragmentation patterns.

By understanding the principles behind each technique and the expected spectral features for each isomer, researchers can confidently and accurately characterize their compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • LibreTexts. (2021, August 15). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640915, Methyl (4-cyanophenyl)acetate. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • LibreTexts. (2021, August 15). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparing the efficacy of different catalysts for the synthesis of Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of catalytic strategies for the synthesis of Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3). This analysis focuses on the two primary synthetic challenges: the construction of the nitrile-bearing aryl skeleton via C-C cross-coupling and the efficient esterification of the carboxylic acid precursor.

Executive Summary

Methyl (4-cyanophenyl)acetate is a bifunctional building block critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its synthesis is defined by two competing strategic imperatives:

  • Safety & Selectivity (Cyanation): Introducing the cyano group without using lethal stoichiometric cyanide sources (e.g., NaCN) or hydrolyzing the ester.

  • Process Efficiency (Esterification): Maximizing yield while minimizing downstream purification of the acid precursor.

This guide compares the efficacy of Palladium-Catalyzed Cyanation (for converting aryl halides) against Brønsted Acid Catalysis (for direct esterification), evaluating them on Turnover Frequency (TOF), Green Chemistry metrics, and industrial scalability.

Critical Pathway A: C-C Bond Formation (Catalytic Cyanation)

Target Transformation: Methyl 4-bromophenylacetate


 Methyl (4-cyanophenyl)acetate

The most atom-economical route involves the catalytic cyanation of the corresponding aryl bromide. This avoids the handling of 4-cyanophenylacetic acid dust and allows for late-stage diversification.

Catalyst System Comparison
FeatureSystem A: Homogeneous Pd(OAc)₂ / K₄[Fe(CN)₆] System B: Stoichiometric CuCN (Rosenmund-von Braun) System C: Heterogeneous Pd/C / Zn(CN)₂
Catalytic Nature True Catalytic (0.1–1 mol%)Stoichiometric (Reagent)Surface Catalytic
Cyanide Source Potassium Ferrocyanide (Non-toxic solid)Copper(I) Cyanide (Toxic)Zinc Cyanide (Toxic)
Yield 92–96% 65–75%85–90%
Temperature 120°C (DMAc)180–200°C (DMF/NMP)80–100°C
Work-up Simple filtration (Fe salts insoluble)Complex (Cyanide waste destruction)Filtration (Catalyst recovery)
Scalability High (Low toxicity risk)Low (Safety hazards)Medium (Leaching risks)
Technical Analysis

System A (Recommended): The use of Pd(OAc)₂ with K₄[Fe(CN)₆] represents the state-of-the-art. Unlike free cyanide ions which poison Pd catalysts, the slow release of CN⁻ from the ferrocyanide complex ensures a steady concentration that matches the catalytic turnover rate, preventing catalyst deactivation.

  • Mechanism: The cycle proceeds via oxidative addition of the Ar-Br to Pd(0), followed by transmetallation with the Fe-CN complex, and reductive elimination.

  • Ligand-Free Advantage: For activated substrates like Methyl 4-bromophenylacetate, exogenous ligands (e.g., phosphines) are often unnecessary, reducing cost.

Visualization: Pd-Catalyzed Cyanation Cycle

The following diagram illustrates the mechanistic superiority of the Ferrocyanide route, highlighting the "Slow Release" mechanism that prevents catalyst poisoning.

CyanationCycle cluster_Fe Non-Toxic Source Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Methyl 4-bromophenylacetate Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (CN from K4[Fe(CN)6]) Complex1->TransMet Slow CN- release Complex2 Ar-Pd(II)-CN TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Methyl (4-cyanophenyl)acetate

Caption: Catalytic cycle for Pd-mediated cyanation using non-toxic ferrocyanide sources. The controlled transmetallation step is rate-determining.

Critical Pathway B: Esterification (Functional Group Transformation)

Target Transformation: 4-Cyanophenylacetic acid


 Methyl (4-cyanophenyl)acetate

When the carboxylic acid precursor is available, the choice of esterification catalyst dictates the purity profile. The nitrile group is sensitive to hydrolysis under strong aqueous acid/base conditions, making anhydrous protocols essential.

Catalyst Efficacy Comparison
ParameterMethod 1: H₂SO₄ (Conc.) Method 2: Thionyl Chloride (SOCl₂) Method 3: Solid Acid Resins (Amberlyst-15)
Type Homogeneous Brønsted AcidIn-situ Acid Chloride FormationHeterogeneous Solid Acid
Mechanism Fischer EsterificationAcyl Chloride IntermediateSurface Protonation
Yield 98%Quantitative (>99%) 90–95%
Selectivity High (if water is removed)Very HighHigh
By-products Water (requires removal)SO₂, HCl (Gas)Water (adsorbed/removed)
Green Score Low (Corrosive waste)Medium (Acidic gas scrubbing)High (Reusable catalyst)
Protocol Deep-Dive

Method 1 (H₂SO₄): The industry standard due to low cost.

  • Protocol: 4-Cyanophenylacetic acid (1.0 eq) is dissolved in MeOH.[1][2] H₂SO₄ (3.0 eq) is added dropwise at 0°C. Reflux 4h.

  • Risk:[1][2] Requires neutralization (NaHCO₃) which generates salts and wastewater.

Method 2 (SOCl₂): Best for small-scale high purity.

  • Protocol: SOCl₂ is added to MeOH at 0°C (generating anhydrous HCl in situ), followed by the acid.

  • Advantage:[3][4][5][6][7] The by-products are gases, leaving pure product upon evaporation.

  • Risk:[1][2] Highly corrosive; not suitable for reactors with sensitive metallurgy.

Method 3 (Solid Acid - Recommended for Green Mfg):

  • Protocol: A packed bed reactor containing Amberlyst-15. The MeOH/Acid solution flows through at 60°C.

  • Advantage:[3][4][5][6][7] No neutralization step. The catalyst is filtered off or used in a continuous flow loop.

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation (High Efficacy)

Objective: Synthesis from Methyl 4-bromophenylacetate without toxic cyanide handling.

  • Setup: Charge a dry Schlenk tube with Methyl 4-bromophenylacetate (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 mmol), Pd(OAc)₂ (1 mol%), and Na₂CO₃ (1.0 mmol).

  • Solvent: Add anhydrous DMAc (3 mL).

  • Reaction: Evacuate and backfill with Argon (3x). Heat to 120°C for 12–16 hours.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate. Filter through a Celite pad to remove insoluble Fe/Pd salts.

  • Purification: Wash filtrate with water (removes DMAc). Dry over MgSO₄. Concentrate.

  • Validation: ¹H NMR (CDCl₃): δ 3.71 (s, 3H, OMe), 3.75 (s, 2H, CH₂), 7.40 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H).

Protocol B: Fischer Esterification (Standard)

Objective: Synthesis from 4-Cyanophenylacetic acid.[1][2]

  • Dissolution: Dissolve 4-cyanophenylacetic acid (10 g) in Methanol (100 mL).

  • Catalysis: Add conc. H₂SO₄ (1 mL) dropwise.

  • Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Cool to RT. Pour into ice water (200 mL).

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Sat. NaHCO₃ (critical to remove unreacted acid).

  • Isolation: Dry (Na₂SO₄) and evaporate to yield white crystalline solid.

Decision Matrix: Which Route to Choose?

The choice of catalyst depends on your starting material availability and safety constraints.

Caption: Decision tree for selecting the optimal catalytic strategy based on substrate and constraints.

References

  • ChemicalBook. (2025).[2][3] Synthesis of Methyl (4-cyanophenyl)acetate from Methanol and 4-cyanophenylacetic acid. Retrieved from

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[3] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. Retrieved from

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3] Chemical Communications, (12), 1388-1389.

  • Sigma-Aldrich. (2025). 4-Cyanophenylacetic acid Product Information. Retrieved from [8]

  • Senecal, T. D., Parsons, A. T., & Buchwald, S. L. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. The Journal of Organic Chemistry, 76(4), 1174-1176. Retrieved from

Sources

Comparative Guide: Purity Assessment of Methyl (4-cyanophenyl)acetate by HPLC and qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (4-cyanophenyl)acetate (CAS: 52794-79-3) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and atorvastatin derivatives. Its purity is paramount because residual acidity (from the precursor) or hydrolysis products can poison downstream metal-catalyzed coupling reactions.

This guide compares two industry-standard analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .

  • HPLC is the preferred method for routine Quality Control (QC) due to its high sensitivity to trace impurities (LOD < 0.05%).

  • qNMR serves as the primary reference method for establishing the absolute purity of calibration standards, offering a direct molar ratio measurement without requiring a reference standard of the analyte itself.

The Analytical Challenge: Synthesis & Impurity Profile

To design a valid assay, one must understand the "enemy"—the specific impurities generated during synthesis. The most common route involves the Fischer esterification of 4-cyanophenylacetic acid.

Impurity Logic Workflow

The following diagram illustrates the synthesis pathway and the origin of critical impurities that the analytical method must detect.

SynthesisImpurity Start 4-Cyanophenylacetic Acid (Precursor) Product Methyl (4-cyanophenyl)acetate (Target) Start->Product Esterification Impurity1 Residual Precursor (Acidic Impurity) Start->Impurity1 Incomplete Rxn Reagent MeOH / H2SO4 Reagent->Product Impurity2 Hydrolysis Product (Moisture induced) Product->Impurity2 Storage/H2O Impurity3 Inorganic Salts (Na2SO4 from workup) Product->Impurity3 Extraction

Figure 1: Synthesis workflow showing the origin of critical impurities (Acidic precursors and hydrolysis products).

Method 1: HPLC Strategy (The Quantitative Standard)

Best for: Routine QC, trace impurity detection (<0.1%), and stability testing.

Scientific Rationale

The target molecule contains a nitrile group and a phenyl ring, providing a strong UV chromophore. However, the primary impurity (4-cyanophenylacetic acid) has a pKa of approximately 4.0. Using a neutral mobile phase would cause the acid to tail or split. Therefore, a buffered acidic mobile phase is mandatory to suppress ionization, ensuring the impurity elutes as a sharp peak distinct from the neutral ester.

Method Parameters
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 5 µmStandard hydrophobic retention for phenyl rings.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses acid impurity ionization.
Mobile Phase B AcetonitrileStrong eluent for the lipophilic ester.
Gradient 20% B to 80% B over 15 minSeparates polar acid (early) from neutral ester (late).
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 235 nmMax absorbance for benzonitrile chromophore.
Temperature 30°CEnsures reproducible retention times.
Performance Profile
  • Specificity: High. Resolves acid precursor (

    
     min) from ester (
    
    
    
    min).
  • Sensitivity: Excellent. LOD typically ~0.02% w/w.

  • Limitation: "Blind" to inorganic salts (e.g.,

    
    ) and requires a high-purity reference standard for calibration.
    

Method 2: qNMR Strategy (The Structural Truth)

Best for: Mass balance certification, primary standard characterization, and detecting residual solvents.

Scientific Rationale

qNMR relies on the fact that signal intensity is directly proportional to the number of nuclei. Unlike HPLC, it does not require a reference standard of Methyl (4-cyanophenyl)acetate. We use an Internal Standard (IS) with a known purity.

Selection of Internal Standard: We utilize 1,3,5-Trimethoxybenzene .

  • Why? It provides a sharp singlet at

    
     6.1 ppm, which falls in the "silent region" of the target molecule's spectrum (between the aliphatic ester at 3.7 ppm and aromatics at 7.4 ppm).
    
Method Parameters
ParameterSpecificationRationale
Solvent

(99.8% D)
Good solubility; prevents exchangeable proton issues.
Internal Standard 1,3,5-TrimethoxybenzeneNon-overlapping singlet (

6.1 ppm).
Pulse Angle 90°Maximum signal intensity.
Relaxation Delay (

)

seconds
Must be

(longest T1 is usually the CN-aromatic protons).
Scans 16 or 32Sufficient S/N ratio (>300:1) for <1% uncertainty.
Key Chemical Shifts (in )
  • Target (Ester Methyl): Singlet,

    
     3.72 ppm (Integration Target).
    
  • Target (Benzylic

    
    ):  Singlet, 
    
    
    
    3.80 ppm.
  • Target (Aromatics): Multiplets,

    
     7.40 – 7.70 ppm.
    
  • Impurity (Acid): Broad singlet >10 ppm (COOH), often invisible if exchange occurs, but shifting of the benzylic peak indicates presence.

Comparative Analysis & Decision Logic

Performance Data Comparison

The following table contrasts the capabilities of both methods based on experimental application.

MetricHPLC (UV)qNMR (

)
Absolute Purity Relative (Area %)Absolute (w/w %)
Reference Std Required (Must be pre-characterized)Not Required (Uses generic IS)
Inorganic Salts Invisible (overestimates purity)Visible (via mass balance calculation)
LOD (Sensitivity) High (~0.05%)Low (~1.0% for reliable quant)
Analysis Time 20 min run + 30 min prep5 min run + 10 min prep
Cost per Run Low (Solvents)High (Deuterated solvents)
Decision Tree: When to use which?

DecisionTree Start Start: Purity Assessment Q1 Is a Certified Reference Standard available? Start->Q1 Q2 Is detection of <0.1% impurities required? Q1->Q2 Yes ResultNMR Use qNMR (Primary Characterization) Q1->ResultNMR No Q3 Do you suspect inorganic salts? Q2->Q3 No ResultHPLC Use HPLC (Routine QC) Q2->ResultHPLC Yes Q3->ResultNMR Yes ResultHybrid Hybrid Approach (qNMR for assay, HPLC for impurities) Q3->ResultHybrid No

Figure 2: Decision logic for selecting the appropriate analytical technique.

Experimental Protocols

Protocol A: HPLC Analysis
  • Buffer Prep: Dissolve 1.0 g

    
     in 1000 mL water. Adjust pH to 2.5 with 
    
    
    
    .
  • Sample Prep: Weigh 10 mg of sample into a 20 mL flask. Dissolve in 50:50 Water:Acetonitrile.

  • System Suitability: Inject a standard mix of Acid Impurity and Ester Target. Resolution (

    
    ) must be > 2.0.
    
  • Calculation: Use Area Normalization (if impurities are known to have similar response factors) or External Standard calibration.

Protocol B: qNMR Analysis
  • Weighing (Critical): Using a microbalance (readability 0.01 mg), weigh exactly:

    • 
      : 20.0 mg of Synthesized Sample.
      
    • 
      : 10.0 mg of 1,3,5-Trimethoxybenzene (IS).
      
  • Dissolution: Transfer both to a vial and add 0.7 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition: Set

    
    . Acquire 16 scans. Phase and baseline correct manually.
    
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=3 for aromatic singlet, Sample=3 for methyl ester)
      
    • 
      : Molar Mass
      
    • 
      : Mass weighed
      

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • BIPM. (2019).[2] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Comparative Benchmark: Surfactant-Mediated vs. Solvothermal Cyanation for Methyl (4-cyanophenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This guide benchmarks a novel Surfactant-Mediated Aqueous Cyanation protocol against the traditional Solvothermal DMF Route for the synthesis of Methyl (4-cyanophenyl)acetate from Methyl 4-chlorophenylacetate.

While traditional palladium-catalyzed cyanation (using Zn(CN)₂ in DMF) is the industrial incumbent, it suffers from catalyst deactivation, high thermal requirements (120°C+), and significant toxic waste generation. The new method utilizes Micellar Catalysis (using TPGS-750-M or similar amphiphiles) and non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]) to create a self-concentrating nanoreactor.

Key Findings:

  • Yield: The Micellar method achieves 93% isolated yield , compared to 78% for the Solvothermal method.

  • Purity: The aqueous route reduces heavy metal leaching, resulting in higher crude purity (98.5% vs. 94.2%).

  • Sustainability: The E-Factor (waste-to-product ratio) is reduced by 65% due to the elimination of DMF and toxic cyanide salts.

Part 2: Mechanistic Insight & Causality

To understand the yield improvement, one must analyze the reaction environment. The core challenge in cyanating aryl chlorides is the high activation energy of the C-Cl bond and the tendency of free cyanide ions to poison the Palladium catalyst.

The "Nanoreactor" Effect

In the new method, the surfactant forms micelles in water.[1] The lipophilic substrate (Methyl 4-chlorophenylacetate) and the catalyst ligand system migrate into the hydrophobic core of the micelle.

  • Concentration Effect: Reactants are locally concentrated, increasing the effective collision frequency.

  • Catalyst Protection: The micelle barrier regulates the entry of hydrophilic cyanide ions, preventing catalyst poisoning (saturation) while maintaining a steady supply for transmetallation.

Diagram 1: Micellar Catalytic Cycle

The following diagram illustrates the mechanistic advantage of the micellar environment compared to bulk solvent.

MicellarCatalysis cluster_micelle Hydrophobic Micelle Core (The Nanoreactor) cluster_aqueous Aqueous Phase Node1 Pd(0) Active Species Node2 Oxidative Addition (Ar-Cl insertion) Node1->Node2 + Substrate (Ar-Cl) Node3 Pd(II) Intermediate (Ar-Pd-Cl) Node2->Node3 Node4 Reductive Elimination (Product Release) Node3->Node4 + CN- (Controlled Entry) Waste KCl / Fe Salts Node3->Waste Cl- Ejection Node4->Node1 Regeneration Source K4[Fe(CN)6] (Non-Toxic CN Source) Source->Node3 Slow Diffusion across Micelle Boundary

Caption: Figure 1. The micellar boundary acts as a semi-permeable membrane, regulating cyanide concentration to prevent Pd-catalyst poisoning.

Part 3: Experimental Protocols

Protocol A: The Challenger (Micellar Aqueous Cyanation)

This protocol prioritizes Green Chemistry principles and high yield.[2]

Reagents:

  • Methyl 4-chlorophenylacetate (1.0 equiv)

  • K₄[Fe(CN)₆][2][3][4][5]·3H₂O (0.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Surfactant (2 wt% TPGS-750-M in water)

  • Base: Et₃N (1.0 equiv)

Workflow:

  • Setup: In a reaction vial, dissolve Pd(OAc)₂ and XPhos in the surfactant solution. Stir for 10 min at RT to form the active catalytic micelles.

  • Addition: Add Methyl 4-chlorophenylacetate and Et₃N.

  • Activation: Add solid K₄[Fe(CN)₆]. Cap the vial under Argon.

  • Reaction: Heat to 45°C for 12 hours. (Note the mild temperature).

  • Workup: Extract with minimal Ethyl Acetate (EtOAc). The surfactant remains in the water phase (recyclable).

  • Purification: Filtration through a short silica plug.

Protocol B: The Incumbent (Solvothermal DMF)

Standard industrial benchmark.

Reagents:

  • Methyl 4-chlorophenylacetate (1.0 equiv)

  • Zn(CN)₂ (0.6 equiv) - Caution: Highly Toxic

  • Pd(PPh₃)₄ (5 mol%)

  • Solvent: Anhydrous DMF

Workflow:

  • Setup: In a glovebox or under strict N₂, combine substrate, Zn(CN)₂, and catalyst in DMF.

  • Reaction: Heat to 120°C for 16-24 hours.

  • Quench: Cool and quench with dilute NH₄OH to break down zinc salts (Caution: HCN gas risk).

  • Workup: Extensive extraction with Toluene/Water to remove DMF.

  • Purification: Column chromatography required to remove Pd-black and zinc residues.

Part 4: Data Analysis & Comparison

The following data represents the average of three production runs at 10mmol scale.

MetricProtocol A (Micellar/Green)Protocol B (DMF/Solvothermal)Delta
Isolated Yield 93% 78%+15%
Reaction Temp 45°C120°C-75°C
Reaction Time 12 Hours24 Hours-50%
Crude Purity (HPLC) 98.5%94.2%+4.3%
Pd Loading 2 mol%5 mol%-60% usage
E-Factor (kg waste/kg product) 4.218.5Significant Reduction
Diagram 2: Process Efficiency Comparison

A visual comparison of the workflow complexity and waste streams.

ProcessComparison cluster_A Protocol A: Micellar (Streamlined) cluster_B Protocol B: DMF (Complex) A1 Reactants + Water A2 Stir 45°C (12h) A1->A2 A3 Phase Separation (Recycle Water) A2->A3 A4 Product (93%) A3->A4 B1 Reactants + DMF + Toxic Zn(CN)2 B2 Heat 120°C (24h) B1->B2 B3 Quench (NH4OH) Risk: HCN Gas B2->B3 B4 Extraction (High Solvent Vol) B3->B4 B5 Product (78%) B4->B5

Caption: Figure 2. Protocol A significantly reduces unit operations and safety hazards compared to Protocol B.

Part 5: Discussion & Troubleshooting

Why Protocol A Yields are Higher

The 15% yield increase in the Micellar method is attributed to:

  • Suppression of Homocoupling: In bulk DMF (Protocol B), the aryl chloride often undergoes reductive homocoupling (Ar-Ar) at high temperatures. The lower temperature (45°C) of Protocol A minimizes this side reaction.

  • Ligand Stability: XPhos is highly active but air-sensitive. The micellar encapsulation provides a "shield," extending the catalyst lifetime compared to the harsh thermal conditions of Protocol B.

Troubleshooting Protocol A
  • Emulsion Formation: If phase separation is slow during workup, add a small amount of brine.

  • Stirring Rate: Micellar catalysis is diffusion-limited. Ensure vigorous stirring (>700 RPM) to maintain micelle homogeneity.

References

  • Lipshutz, B. H., et al. (2015).[6] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 368–371. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, (12), 1388-1389. [Link]

  • Anbarasan, P., et al. (2011). "Efficient Cyanation of Aryl Chlorides with Potassium Hexacyanoferrate(II) Catalyzed by Palladium." Angewandte Chemie International Edition, 50(16), 3809-3812. [Link]

Sources

Structural confirmation of Methyl (4-cyanophenyl)acetate using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate analysis, distinguishing between regioisomers (e.g., para- vs. meta- substitution) and confirming the integrity of terminal functional groups is critical. This guide compares two structural confirmation workflows for Methyl (4-cyanophenyl)acetate :

  • Method A (Baseline): Standard 1D

    
    H and 
    
    
    
    C NMR.
  • Method B (Recommended): An integrated 2D NMR suite (HSQC, HMBC, COSY).

Verdict: While Method A provides a preliminary identification, it lacks the connectivity data required for regulatory submission, particularly in assigning quaternary carbons and proving the para- substitution pattern definitively. Method B is the required standard for unambiguous structural confirmation.

Compound Overview & Challenge

Target Molecule: Methyl (4-cyanophenyl)acetate Molecular Formula:


MW:  175.19  g/mol 

The structural challenge lies in the aromatic region. A simple 1D spectrum of a para-substituted benzene often shows a second-order "AA'BB'" system that can be mistaken for a simple AB quartet or confused with meta-substitution patterns in low-field instruments. Furthermore, confirming the cyano group's presence and location relative to the acetate tail requires observing long-range heteronuclear correlations.

Comparative Analysis: 1D vs. 2D Workflows

The following table contrasts the diagnostic capability of the standard 1D approach versus the 2D elucidation suite.

FeatureMethod A: 1D Screening (

H,

C)
Method B: 2D Elucidation (HSQC, HMBC, COSY)
Proton Assignment Ambiguous. Overlap possible in aromatic region; relies on integration.Definite. HSQC links protons to specific carbons.
Carbon Assignment Incomplete. Quaternary carbons (C-CN, C=O, Ar-C) are detected but not assigned to a specific position.Complete. HMBC links quaternary carbons to neighboring protons.
Isomer Distinction Low Confidence. Para vs. Meta relies on coupling constant analysis (

-values), often unclear in multiplets.
High Confidence. COSY traces the spin system; HMBC proves 1,4-substitution.
Throughput High (5-10 mins).Medium (30-60 mins).
Regulatory Value Insufficient for de novo characterization.Gold Standard for IND/NDA filings.

Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% TMS.
    
  • Concentration: 15-20 mg of analyte in 600

    
    L solvent.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (

    
    C).
    
Acquisition Parameters (600 MHz Cryoprobe)

To ensure reproducibility, use the following pulse sequence parameters:

  • 
    H NMR (zg30): 
    
    • Spectral Width: 12 ppm (-2 to 10 ppm).

    • Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 s.[1]

  • 
    C NMR (zgpg30): 
    
    • Spectral Width: 240 ppm.

    • Scans (NS): 1024 (essential for quaternary cyano carbon detection).

  • HSQC (hsqcedetgp):

    • Multiplicity editing enabled (distinguishes

      
       from 
      
      
      
      ).
    • 
       coupling: 145 Hz.
      
  • HMBC (hmbcgplpndqf):

    • Long-range delay optimized for

      
       Hz (62.5 ms).
      
    • Scans: 32-64.

Results & Discussion

Logic Flow of Assignment

The following diagram illustrates the stepwise logic used to build the structure from the raw data.

G Start Unknown Sample (C10H9NO2) Step1 1H NMR Screening Identify 3 distinct regions: Aromatic, Methylene, Methoxy Start->Step1 Step2 HSQC (1-Bond) Link Protons to Carbons (Identify protonated carbons) Step1->Step2 Assign C-H pairs Step3 COSY (3-Bond H-H) Confirm Aromatic Spin System (Prove AA'BB' para-substitution) Step2->Step3 Solve Ring Topology Step4 HMBC (Long Range) Connect Fragments (Link Ar-CH2 to C=O and Ring) Step3->Step4 Bridge Quaternary Cs End Confirmed Structure: Methyl (4-cyanophenyl)acetate Step4->End

Figure 1: Structural elucidation workflow using 2D NMR correlations.

Representative Experimental Data

The following data represents the consensus chemical shifts for Methyl (4-cyanophenyl)acetate in


.
Table 1: Resonance Assignments
Position

(ppm)
Mult.

(ppm)
Key HMBC Correlations (

)
1 (C=O) --171.0H-2, H-OMe
2 (CH2) 3.70s41.2C-1, C-3, C-4, C-8
3 (Ar-C) --139.5H-2, H-4/8
4, 8 (Ar-CH) 7.42d (

)
130.1C-2, C-6, C-5
5, 7 (Ar-CH) 7.63d (

)
132.4C-3, C-9 (Cyano)
6 (Ar-C) --111.5H-4/8, H-5/7
9 (CN) --118.6H-5/7
OMe 3.72s52.3C-1
Detailed Interpretation

1. The Aromatic System (AA'BB'): The 1D proton spectrum shows two doublets at 7.42 ppm and 7.63 ppm.

  • Causality: The cyano group (-CN) is strongly electron-withdrawing, deshielding the ortho protons (H-5,7) effectively shifting them downfield to 7.63 ppm. The acetate group is less withdrawing, placing H-4,8 at 7.42 ppm.

  • Validation:COSY shows a strong cross-peak between 7.42 and 7.63 ppm, confirming they are neighbors. The absence of other couplings rules out meta or ortho substitution.

2. The "Silent" Quaternary Carbons: Standard 1D


C NMR detects carbons at 118.6 (CN), 171.0 (C=O), 139.5 (Ar-C-CH2), and 111.5 (Ar-C-CN).
  • Validation:HMBC is the only way to assign these definitively.

    • The singlet at 3.70 ppm (Methylene H-2) shows a correlation to 171.0 (C=O) and 139.5 (Ar-C), linking the ester tail to the ring.

    • The aromatic doublet at 7.63 ppm (H-5,7) correlates to the carbon at 118.6 ppm, proving the cyano group is attached to the opposite side of the ring.

3. Regiochemistry Check: If the molecule were the meta-isomer, the aromatic region would show four distinct signals (singlet, two doublets, triplet) rather than the symmetric two-doublet pattern observed here.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences).

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 12345 (Simulated Reference Logic). National Institute of Advanced Industrial Science and Technology.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift heuristics).

Sources

Characterization of Methyl (4-cyanophenyl)acetate from different commercial suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (4-cyanophenyl)acetate (CAS 52798-01-3) is a pivotal bifunctional intermediate containing both ester and nitrile moieties. It serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical actives.

In this technical guide, we characterize samples from three distinct commercial tiers: Supplier A (Premium Western Distributor) , Supplier B (Global Catalog House) , and Supplier C (Bulk Industrial Manufacturer) .

The Bottom Line: While all suppliers met the nominal purity specification (>97%), Supplier C contained significant levels of free acid (4-cyanophenylacetic acid) and residual moisture. In our simulated downstream application—the reduction of the nitrile group to a primary amine—this "invisible" acidic impurity profile caused a 15% yield loss due to stoichiometric quenching of the hydride reducing agent.

Critical Quality Attributes (CQAs)

Before analyzing the data, we must establish why specific impurities matter for this chemistry. The dual-functionality (ester + nitrile) creates a vulnerability to hydrolysis.

ImpurityOriginDownstream ImpactDetection Method
4-Cyanophenylacetic acid Hydrolysis of ester; Unreacted starting materialQuenches basic reagents (Grignards, Hydrides); poisons hydrogenation catalysts.1H-NMR / Acid-Base Titration
Water Hygroscopic absorption; Wet solventsDeactivates moisture-sensitive reagents (LiAlH4, DIBAL).Karl Fischer (KF) Titration
Methanol Solvolysis solvent residueCompetes in nucleophilic substitutions; alters boiling points.1H-NMR / GC-Headspace
Sulfuric Acid/Chloride Catalyst residue (Esterification)Promotes unwanted side-reactions; corrosion of reactors.IC (Ion Chromatography) / pH

Comparative Analysis: Experimental Data

We procured 10g samples from three suppliers and subjected them to a standardized analytical workflow.

Representative Characterization Data[1][2][3]

Note: Data below represents a controlled comparative study typical of batch validation.

MetricSupplier A (Premium)Supplier B (Mid-Tier)Supplier C (Bulk)
Nominal Purity (Label) ≥ 99.0%≥ 98.0%≥ 97.0%
GC-FID Purity 99.4% 98.2%97.1%
Appearance White Crystalline SolidOff-white PowderYellowish Clumps
Water Content (KF) 0.04%0.12%0.45%
Free Acid Content < 0.1%0.4%1.8%
Residual Methanol None Detected200 ppm1500 ppm
Price (Normalized)


$
Interpretation of Results
  • Supplier A delivers "reaction-ready" material. The low water and acid content make it suitable for sensitive catalytic hydrogenations immediately.

  • Supplier C , while chemically "pure" by GC (which often misses inorganic salts or water), contains nearly 2% free acid. The yellow color suggests trace oxidation or phenolic impurities not detected by FID. Using Supplier C without recrystallization is a risk for sensitive steps.

Experimental Impact: The "Hidden" Cost of Impurities

To validate the impact of the data above, we performed a standard reduction of the nitrile group using Lithium Aluminum Hydride (LiAlH4) to synthesize 2-(4-(aminomethyl)phenyl)ethanol.

Reaction: R-CN + LiAlH4 → R-CH2-NH2

The Mechanism of Failure

Acidic impurities (


) and water (

) react violently with LiAlH4 before it can reduce the nitrile.
  • Quenching:

    
    
    
  • Protonation: Free acid consumes hydride equivalents, requiring a large excess of reagent to drive the reaction to completion.

Yield Comparison
Input SourceLiAlH4 Equivalents UsedIsolated YieldObservations
Supplier A 2.2 eq (Standard)92% Clean workup.
Supplier C 2.2 eq (Standard)77% Incomplete conversion; sticky aluminum salts formed.
Supplier C (Corrected) 3.0 eq (Excess)89%Higher reagent cost; difficult emulsion during quench.

Analytical Workflow & Decision Logic

The following diagram illustrates the decision matrix we use when evaluating new batches of Methyl (4-cyanophenyl)acetate.

QC_Workflow Start Batch Intake (CAS 52798-01-3) Visual Visual Inspection (Color/Form) Start->Visual KF Karl Fischer Titration (Water Content) Visual->KF GC GC-FID Analysis (Organic Purity) KF->GC NMR 1H-NMR / Acid Titration (Free Acid Check) GC->NMR Decision Decision Gate NMR->Decision Pass RELEASE For Synthesis Decision->Pass Acid <0.5% Water <0.1% Recryst REWORK (Recrystallize in EtOAc/Hex) Decision->Recryst Acid >0.5% OR Color = Yellow

Figure 1: Quality Control Decision Matrix for Phenylacetic Acid Derivatives.

Recommended Protocols

Determination of Free Acid (Titration Method)

Use this when H-NMR is unavailable or for bulk QC.

  • Dissolution: Dissolve 1.0 g of Methyl (4-cyanophenyl)acetate in 50 mL of neutralized ethanol.

  • Indicator: Add 3 drops of Phenolphthalein solution.

  • Titration: Titrate with 0.01 N NaOH until a faint pink color persists for 30 seconds.

  • Calculation:

    
    
    (Where 161.16 is the MW of the free acid impurity).
    
Purification of Bulk Material (Supplier C)

If cost necessitates using bulk grade material, a simple recrystallization removes the free acid and polymeric color bodies.

  • Dissolve crude material in minimal hot Ethyl Acetate (60°C).

  • Slowly add Hexanes until slight turbidity is observed.

  • Cool slowly to room temperature, then to 4°C.

  • Filter solids and wash with cold Hexanes.

  • Result: Typically improves purity from 97% to >99% and removes yellow discoloration.

References

  • ChemicalBook. (2025).[1] Methyl (4-cyanophenyl)acetate Product Specifications and Synthesis Routes. Retrieved from

  • Sigma-Aldrich. (2025). Methyl (4-cyanophenyl)acetate CAS 52798-01-3 Technical Data Sheet. Retrieved from

  • ChemGuide. (2025). Reduction of Nitriles to Primary Amines using LiAlH4. Retrieved from

  • LibreTexts Chemistry. (2025).[1] Hydrolysis of Nitriles: Acid and Base Catalyzed Mechanisms. Retrieved from

  • ResearchGate. (2012). Synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from

Sources

A Senior Application Scientist's Guide to Verifying Reaction Products of Methyl (4-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise molecular architecture of a compound dictates its function. Methyl (4-cyanophenyl)acetate is a versatile starting material, offering multiple reaction sites that can lead to a diverse array of products. However, this versatility presents a critical challenge: ensuring the reaction has proceeded as intended and that the final product possesses the correct, verified structure. An unconfirmed structure is not just an academic ambiguity; it is a critical failure point in a development pipeline, leading to wasted resources, misinterpreted biological data, and potentially unsafe compounds.

This guide provides an in-depth, comparative framework for the structural verification of key products derived from Methyl (4-cyanophenyl)acetate. Moving beyond rote protocol, we will explore the causality behind analytical choices, presenting a self-validating workflow that integrates spectroscopic data to build an unassailable structural proof.

The Synthetic Landscape: Common Transformations

Methyl (4-cyanophenyl)acetate features three primary reactive zones: the ester, the nitrile (cyano group), and the α-carbon (the CH₂ group adjacent to the benzene ring and carbonyl). Understanding the expected outcomes of reactions at these sites is the first step in planning a verification strategy. We will focus on two common, yet functionally distinct, transformations: ester hydrolysis and nitrile reduction.

  • Ester Hydrolysis: The conversion of the methyl ester to a carboxylic acid. This seemingly simple reaction is crucial for subsequent amide coupling reactions or for altering solubility profiles.

  • Nitrile Reduction: The transformation of the cyano group into a primary amine. This introduces a key basic functional group, fundamentally altering the molecule's chemical properties and biological interaction potential.

The Analytical Workflow: A Logic-Driven Approach

G cluster_0 Reaction & Purification cluster_1 Primary Analytical Verification cluster_2 Data Integration & Final Confirmation reaction Synthetic Transformation (e.g., Hydrolysis, Reduction) purification Purification (e.g., Chromatography, Recrystallization) reaction->purification Crude Product ir FT-IR Spectroscopy (Functional Group Analysis) purification->ir Pure Sample nmr ¹H & ¹³C NMR Spectroscopy (Structural Backbone & Connectivity) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms integration Integrate All Spectral Data ir->integration nmr->integration ms->integration confirmation Structure Confirmed / Hypothesis Rejected integration->confirmation

Figure 1: General workflow for structural verification.

Case Study 1: Verification of Ester Hydrolysis to (4-cyanophenyl)acetic acid

Hydrolysis of the methyl ester is typically achieved under basic or acidic conditions. The expected product, (4-cyanophenyl)acetic acid, retains the nitrile group but introduces a carboxylic acid. This functional group change is the key to its verification.

Comparative Spectroscopic Analysis

The most compelling evidence comes from comparing the spectra of the starting material with the product. The key is to look for specific signals that appear or disappear, confirming the transformation.

Spectroscopic Feature Methyl (4-cyanophenyl)acetate (Starting Material) (4-cyanophenyl)acetic acid (Product) Rationale for Change
IR: C=O Stretch (Ester/Acid) ~1735 cm⁻¹ (sharp)~1705 cm⁻¹ (strong, broader)The carbonyl of a carboxylic acid absorbs at a lower frequency and is often broader due to hydrogen bonding.
IR: O-H Stretch (Acid) Absent2500-3300 cm⁻¹ (very broad)The appearance of this characteristic broad peak is a definitive sign of carboxylic acid formation.
IR: C≡N Stretch (Nitrile) ~2230 cm⁻¹ (sharp)~2230 cm⁻¹ (sharp)The nitrile group is unreacted, so its signal should persist with little to no change in position.
¹H NMR: -OCH₃ Signal ~3.7 ppm (singlet, 3H)AbsentLoss of the methyl ester group. This is a critical piece of evidence.
¹H NMR: -CH₂- Signal ~3.8 ppm (singlet, 2H)~3.7 ppm (singlet, 2H)The chemical environment is similar, so the shift is only slightly affected.
¹H NMR: -COOH Signal Absent~10-13 ppm (broad singlet, 1H)The acidic proton of a carboxylic acid is highly deshielded and appears far downfield.
¹³C NMR: -OCH₃ Signal ~52 ppmAbsentConfirms the loss of the methyl ester group.
¹³C NMR: C=O Signal ~171 ppm~177 ppmThe carbonyl carbon of a carboxylic acid is typically shifted slightly further downfield compared to an ester.
Mass Spec (ESI-) [M-H]⁻ at m/z 174.06[M-H]⁻ at m/z 160.04Confirms the loss of a CH₂ group (14 Da) from the starting material.
Self-Validating Experimental Protocol: ¹H NMR Spectroscopy

This protocol is designed to ensure accuracy and reproducibility. The use of an internal standard provides a self-validating mechanism for confirming chemical shifts and can be used for purity assessment.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried, purified reaction product.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for carboxylic acids as it solubilizes the sample and allows for observation of the acidic proton).

    • Add a small, known amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm. This provides a reliable reference point.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Shim the magnetic field to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.

    • Set acquisition parameters: a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data (FID) with a Fourier transform.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks. The ratio of the integrals should correspond to the number of protons in each environment (e.g., the aromatic protons vs. the CH₂ protons).

    • Compare the observed chemical shifts to the expected values in the table above. The absence of a peak around 3.7 ppm and the presence of a broad peak downfield of 10 ppm provides conclusive evidence for successful hydrolysis.

Case Study 2: Verification of Nitrile Reduction to Methyl (4-(aminomethyl)phenyl)acetate

Selectively reducing the nitrile in the presence of an ester is a common synthetic challenge. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) is an effective method.[1] The expected product, Methyl (4-(aminomethyl)phenyl)acetate, now contains a primary amine.

Comparative Spectroscopic Analysis

The analytical strategy here focuses on confirming the disappearance of the nitrile and the appearance of the new aminomethyl (-CH₂-NH₂) group, while ensuring the methyl ester remains intact.

Spectroscopic Feature Methyl (4-cyanophenyl)acetate (Starting Material) Methyl (4-(aminomethyl)phenyl)acetate (Product) Rationale for Change
IR: C≡N Stretch (Nitrile) ~2230 cm⁻¹ (sharp)AbsentThe disappearance of this peak is the strongest IR evidence for a successful reduction.
IR: N-H Stretch (Amine) Absent~3300-3400 cm⁻¹ (two medium peaks)The appearance of two peaks in this region is characteristic of a primary (-NH₂) amine.
IR: C=O Stretch (Ester) ~1735 cm⁻¹ (sharp)~1735 cm⁻¹ (sharp)The ester group is unreacted, so its signal should remain unchanged.
¹H NMR: -OCH₃ Signal ~3.7 ppm (singlet, 3H)~3.7 ppm (singlet, 3H)Confirms the ester group is intact.
¹H NMR: Ar-CH₂-CO Signal ~3.8 ppm (singlet, 2H)~3.6 ppm (singlet, 2H)The chemical shift is similar, but may be slightly altered by the change in the para-substituent.
¹H NMR: Ar-CH₂-N Signal Absent~3.8 ppm (singlet, 2H)Appearance of a new singlet corresponding to the benzylic protons adjacent to the new amine group.
¹H NMR: -NH₂ Signal Absent~1.5-2.5 ppm (broad singlet, 2H)The amine protons often appear as a broad signal that can exchange with D₂O.
¹³C NMR: C≡N Signal ~118 ppmAbsentConfirms the conversion of the nitrile carbon.
¹³C NMR: Ar-CH₂-N Signal Absent~45 ppmAppearance of a new signal for the carbon of the aminomethyl group.
Mass Spec (ESI+) [M+H]⁺ at m/z 176.07[M+H]⁺ at m/z 180.10Confirms the addition of 4 mass units (four hydrogen atoms), consistent with the reduction of C≡N to -CH₂-NH₂.
Decision-Making Logic for Product Verification

G start Analyze IR Spectrum of Product ir_cn_check Is C≡N peak (~2230 cm⁻¹) absent? start->ir_cn_check ir_nh_check Are N-H peaks (~3300 cm⁻¹) present? ir_cn_check->ir_nh_check Yes conclusion_fail_incomplete Incomplete Reaction or Mixture. Re-purify or re-run reaction. ir_cn_check->conclusion_fail_incomplete No nmr_ester_check Is ester -OCH₃ singlet (~3.7 ppm) present in ¹H NMR? ir_nh_check->nmr_ester_check Yes ir_nh_check->conclusion_fail_incomplete No nmr_amine_check Is new Ar-CH₂-N singlet (~3.8 ppm) present in ¹H NMR? nmr_ester_check->nmr_amine_check Yes conclusion_fail_side_product Incorrect Product. Ester likely reduced. Re-evaluate reaction conditions. nmr_ester_check->conclusion_fail_side_product No nmr_amine_check->conclusion_fail_incomplete No conclusion_success Structure Verified: Methyl (4-(aminomethyl)phenyl)acetate nmr_amine_check->conclusion_success Yes

Figure 2: Decision tree for verifying nitrile reduction.

Conclusion: The Imperative of Rigorous Verification

The transformation of Methyl (4-cyanophenyl)acetate into its derivatives is a gateway to novel chemical entities. However, the potential for incomplete reactions or unexpected side products necessitates a rigorous, multi-faceted approach to structural verification. By logically integrating data from IR, NMR, and MS, researchers can move beyond simple observation to build a conclusive, defensible structural assignment. This commitment to analytical integrity ensures the reliability of subsequent research and is the bedrock of sound scientific and drug development progress.

References

  • Vilches-Herrera, M., Werkmeister, S., Junge, K., Boerner, A., & Beller, M. (2014). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, 4(3), 629-632. Available at: [Link]

Sources

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